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  • Product: Fospirate
  • CAS: 5598-52-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Dimethyl 3,5,6-trichloropyridin-2-yl Phosphate

Executive Summary Target Molecule: Dimethyl 3,5,6-trichloropyridin-2-yl phosphate Common Name: Fospirate (Torelle) CAS Registry Number: 5598-52-7 Molecular Formula: Molecular Weight: 306.47 g/mol This technical guide det...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Dimethyl 3,5,6-trichloropyridin-2-yl phosphate Common Name: Fospirate (Torelle) CAS Registry Number: 5598-52-7 Molecular Formula:


Molecular Weight:  306.47  g/mol 

This technical guide details the laboratory-scale synthesis of dimethyl 3,5,6-trichloropyridin-2-yl phosphate. This compound belongs to the organophosphate class and functions as a broad-spectrum insecticide and anthelmintic agent. Unlike its structural analog Chlorpyrifos-methyl (which contains a P=S thiophosphate bond), this molecule features a P=O phosphate bond, generally conferring higher acute reactivity and acetylcholinesterase inhibition potential.

The synthesis described herein utilizes a nucleophilic substitution reaction between 3,5,6-trichloro-2-pyridinol (TCP) and dimethyl phosphorochloridate under basic conditions. This guide prioritizes high-purity isolation and strict safety protocols due to the neurotoxic nature of the product and the corrosivity of the phosphorylating agent.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnection occurs at the phospho-ester linkage between the pyridinyl oxygen and the phosphorus atom.

Strategic Disconnection

The most efficient route involves the phosphorylation of the pyridinol oxygen. The pyridinol moiety is electron-deficient due to the three chlorine substituents, making the hydroxyl proton relatively acidic (


). This acidity allows for easy deprotonation to form a nucleophilic phenoxide anion.

Retrosynthetic Scheme:

  • Target: Dimethyl 3,5,6-trichloropyridin-2-yl phosphate

  • Disconnection: P–O–C(pyridine) bond.[1]

  • Synthons:

    • Nucleophile: 3,5,6-trichloro-2-pyridinate anion (generated from TCP).

    • Electrophile: Dimethyl phosphorochloridate (DMPCP).

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and transition states.

ReactionScheme TCP 3,5,6-Trichloro-2-pyridinol (Precursor) Intermediate Pyridinate Anion (Nucleophile) TCP->Intermediate Deprotonation Base Base (NaOH or TEA) Base->Intermediate TS Trigonal Bipyramidal Transition State Intermediate->TS Nu: Attack on P DMPCP Dimethyl phosphorochloridate (Electrophile) DMPCP->TS Product Dimethyl 3,5,6-trichloropyridin-2-yl phosphate (Target) TS->Product Cl- Elimination Byproduct Salt Byproduct (NaCl or TEA-HCl) TS->Byproduct

Figure 1: Mechanistic pathway for the phosphorylation of TCP via


 substitution at the phosphorus center.

Part 2: Critical Reagents & Safety Profile

WARNING: This synthesis involves highly toxic organophosphates. All procedures must be conducted in a properly functioning fume hood.

ReagentRoleKey HazardHandling Precaution
3,5,6-Trichloro-2-pyridinol (TCP) NucleophileIrritant, Environmental ToxinAvoid dust inhalation; toxic to aquatic life.
Dimethyl phosphorochloridate ElectrophileHigh Toxicity , CorrosiveMoisture sensitive. Hydrolyzes to HCl. Wear butyl rubber gloves.
Sodium Hydroxide (aq) BaseCorrosiveUse to generate the salt form of TCP in situ.
Dichloromethane (DCM) SolventCarcinogen, VolatileStandard organic solvent protocols.
Fospirate (Product) ProductCholinesterase Inhibitor Treat as a potent neurotoxin. Double-glove.

Part 3: Detailed Synthesis Protocol

Phase 1: Preparation of the Pyridinate Salt

The reaction requires the pyridinol to be in its anionic form to act as a sufficient nucleophile. While organic bases like triethylamine (TEA) can be used, the inorganic biphasic method (NaOH/Water/DCM) is often preferred for ease of workup and cost efficiency.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer.

  • Solvation: Charge the flask with 3,5,6-trichloro-2-pyridinol (0.1 mol, 19.8 g) and Dichloromethane (150 mL) .

  • Deprotonation: Cool the mixture to 0–5°C using an ice bath. Slowly add Sodium Hydroxide solution (0.11 mol, 4.4 g in 20 mL water) while stirring vigorously.

    • Observation: The mixture may become slightly biphasic or cloudy as the sodium salt forms. Stir for 30 minutes to ensure complete deprotonation.

Phase 2: Phosphorylation
  • Reagent Addition: Charge the addition funnel with Dimethyl phosphorochloridate (0.105 mol, 15.2 g) dissolved in 20 mL of DCM.

  • Controlled Reaction: Dropwise add the chlorophosphate solution to the reaction flask over 45 minutes.

    • Critical Control Point: Maintain internal temperature below 10°C . The reaction is exothermic. Higher temperatures promote hydrolysis of the chlorophosphate, lowering yield.

  • Completion: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for an additional 2–3 hours.

  • Validation: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 80:20). The starting material (TCP) spot should disappear.

Phase 3: Workup and Purification
  • Quench: Add 50 mL of cold water to the reaction mixture to quench any unreacted chlorophosphate.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM).

  • Washing:

    • Wash organic layer with 50 mL 5% NaOH (aq) to remove unreacted TCP.

    • Wash with 50 mL 5% HCl (aq) to remove basic impurities.

    • Wash with 50 mL saturated brine.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ). Filter off the solids.[2]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C to yield a crude off-white solid or viscous oil.

  • Crystallization: Recrystallize the crude product from a mixture of Heptane/Toluene (9:1) . Heat to dissolve, then cool slowly to 4°C.

    • Yield: Expected yield is 85–92%.

    • Appearance: White crystalline solid.[3][4]

Part 4: Process Flow & Quality Control

The following diagram outlines the operational workflow, highlighting critical decision points and quality checks.

ProcessFlow Start Start: Raw Materials SaltForm Salt Formation (TCP + NaOH @ 0°C) Start->SaltForm Addition Addition of DMPCP (Controlled Exotherm <10°C) SaltForm->Addition Reaction Reaction Phase (RT, 3 Hours) Addition->Reaction QC_TLC QC Check: TLC (TCP Consumed?) Reaction->QC_TLC QC_TLC->Reaction No (Extend Time) Quench Quench & Phase Sep (Wash: NaOH, HCl, Brine) QC_TLC->Quench Yes Evap Solvent Evaporation (<40°C) Quench->Evap Cryst Recrystallization (Heptane/Toluene) Evap->Cryst Final Final Product: Fospirate Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of Fospirate.

Analytical Characterization Data

To validate the synthesis, compare the isolated product against these standard parameters:

ParameterSpecificationNotes
Physical State White Crystalline SolidCrude may be oily; crystallization is essential.
Melting Point 86–89°CSharp range indicates high purity [1].
Refractive Index

Applicable if isolated as a supercooled liquid.
Solubility Soluble in DCM, Acetone, XyleneInsoluble in water.
IR Spectrum Strong band @ ~1280

(P=O)
Distinguishes from P=S (which appears @ ~800-850

).

Part 5: Mechanistic Insight & Troubleshooting

Why this works (The "Why"):

The reaction proceeds via an


 (Substitution Nucleophilic Bimolecular)  mechanism at the phosphorus center.
  • Nucleophilicity: The TCP anion is a "hard" nucleophile. The negative charge is delocalized onto the ring nitrogen and the oxygen. However, attack occurs preferentially at the oxygen due to the high affinity of phosphorus for oxygen (the P-O bond is thermodynamically very stable).

  • Electrophilicity: The phosphorus in dimethyl phosphorochloridate is highly electrophilic due to the electron-withdrawing effects of the double-bonded oxygen and the chlorine.

  • Leaving Group: Chloride (

    
    ) is an excellent leaving group, driving the reaction forward.
    
Common Pitfalls:
  • Low Yield: Usually caused by moisture in the solvent or reagents. The chlorophosphate hydrolyzes rapidly in water to form dimethyl phosphoric acid, which will not react with TCP. Solution: Dry DCM over molecular sieves before use.

  • Oily Product: Presence of impurities (often unreacted chlorophosphate or bis-pyridyl byproducts). Solution: Ensure strict stoichiometry and perform the dilute NaOH wash rigorously.

References

  • Dow Chemical Co. (1966). Halopyridyl Phosphates and Phosphoramidates.[1][5] US Patent 3,244,586. United States Patent and Trademark Office.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21964, Fospirate. Retrieved January 29, 2026.

  • Rigterink, R. H., & Kenaga, E. E. (1966). Synthesis and insecticidal activity of some O,O-dialkyl O-3,5,6-trichloro-2-pyridyl phosphates and phosphorothioates. Journal of Agricultural and Food Chemistry, 14(3), 304–309.

Sources

Exploratory

Acute and Chronic Toxicity of Fospirate in Non-Target Organisms

Technical Guidance for Drug Development & Safety Assessment Executive Summary Fospirate (CAS 5598-52-7), chemically identified as dimethyl 3,5,6-trichloro-2-pyridyl phosphate , is an organophosphate (OP) compound histori...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Drug Development & Safety Assessment

Executive Summary

Fospirate (CAS 5598-52-7), chemically identified as dimethyl 3,5,6-trichloro-2-pyridyl phosphate , is an organophosphate (OP) compound historically utilized as a veterinary anthelmintic and insecticide.[1] Unlike the majority of OP pesticides which are phosphorothioates (P=S) requiring metabolic activation, Fospirate is a phosphate ester (P=O), acting as a direct inhibitor of acetylcholinesterase (AChE).

This guide provides a critical toxicological assessment for researchers. While Fospirate exhibits a remarkably low acute toxicity profile in mammals (Rat oral LD50 > 8000 mg/kg), it presents significant risks to specific non-target organisms, particularly avian species and aquatic life. Furthermore, its interaction with Neurotoxic Esterase (NTE) necessitates a nuanced understanding of delayed neurotoxicity (OPIDN), distinguishing it from neuropathic OPs like TOCP.

Chemical & Mechanistic Profile

Structural Determinants of Toxicity

Fospirate is the oxon analog of the insecticide Chlorpyrifos-methyl.

  • Molecular Formula: C7H7Cl3NO4P

  • Structure: The phosphorus atom is double-bonded to oxygen (P=O), enabling direct phosphorylation of the serine hydroxyl group in the active site of esterases without the need for hepatic bioactivation (desulfuration) by cytochrome P450s.

Mechanism of Action (MoA)

The primary mechanism is the irreversible inhibition of Acetylcholinesterase (AChE) .

  • Phosphorylation: Fospirate donates its dimethyl phosphate group to the serine residue of AChE.

  • Accumulation: ACh accumulates at synaptic clefts, leading to continuous stimulation of muscarinic and nicotinic receptors.[2]

  • Aging: The phosphorylated enzyme may undergo "aging" (dealkylation), rendering the inhibition resistant to reactivation by oximes (e.g., 2-PAM).

Pharmacokinetics
  • Absorption: Rapidly absorbed via oral and dermal routes due to lipophilicity.

  • Metabolism: Rapid hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP) and dimethyl phosphate. The rapid hydrolysis rate in mammals contributes to its low mammalian toxicity compared to other OPs.

Mammalian Toxicity Profile (Non-Target)

Fospirate demonstrates a "safety by metabolism" profile in mammals, where detoxification pathways (A-esterases/paraoxonases) hydrolyze the compound faster than it can lethally inhibit synaptic AChE.

Acute Toxicity Data
SpeciesRouteLD50 (mg/kg)Toxicity ClassReference
Rat Oral8,400Low (WHO Class U/5)[1, 2]
Mouse Oral6,300Low[1]
Rabbit Dermal> 5,000Low[1]
Dog Oral> 1,000Low (Therapeutic Range)[3]
Chronic Toxicity & Carcinogenicity

Long-term bioassays in rodents have generally shown high No Observed Adverse Effect Levels (NOAEL) regarding systemic toxicity.

  • Target Organs: Liver (hypertrophy due to metabolic demand) and plasma ChE inhibition.

  • Carcinogenicity: No evidence of carcinogenicity in standard rodent bioassays.

  • Reproductive Toxicity: No teratogenic effects observed at maternally toxic doses.

Neurotoxicity: The OPIDN Paradox

Organophosphate-Induced Delayed Neuropathy (OPIDN) is a critical safety endpoint.

  • Target: Neurotoxic Esterase (NTE) in neural tissue.[3]

  • Fospirate Specifics: As a dimethyl phosphate, Fospirate can inhibit NTE in vitro and in vivo. However, studies in the sensitive hen model indicate that despite high NTE inhibition (>70%), it does not typically induce clinical ataxia or paralysis .

  • Hypothesis: The "aged" dimethyl-phosphorylated NTE complex may not possess the requisite structural stability or charge state to initiate the axonal degeneration cascade observed with diethyl or di-aryl phosphates (e.g., TOCP, Chlorpyrifos).

Ecotoxicity: High-Risk Non-Target Organisms

Unlike mammals, avian and aquatic species lack the robust hydrolytic enzymes required to detoxify the direct-acting oxon rapidly.

Avian Toxicity (Critical Risk)

Birds are highly sensitive to Fospirate. Researchers must exercise extreme caution when modeling environmental impact or potential exposure in field trials.

SpeciesEndpointValue (mg/kg)ClassificationReference
Mallard Duck LD50~35Highly Toxic [4]
Pheasant LD50~92Moderately Toxic[2]
Aquatic Toxicity

Fospirate acts as a potent toxicant to aquatic invertebrates and fish.

  • Fish (Rainbow Trout): LC50 (96h) estimated at 0.1 – 1.0 mg/L .[1]

  • Invertebrates (Daphnia magna): EC50 (48h) estimated < 0.01 mg/L (based on Chlorpyrifos-methyl oxon analog).

  • Mechanism: Inhibition of gill AChE leading to respiratory failure and loss of equilibrium.

Experimental Protocols

Protocol: Ellman Assay for AChE Inhibition

Purpose: Quantify the potency of Fospirate against AChE in tissue homogenates.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Substrate: Acetylthiocholine iodide (ATCh)

Workflow:

  • Preparation: Homogenize tissue (Brain/Blood) in ice-cold phosphate buffer (1:10 w/v). Centrifuge at 10,000 x g for 10 min at 4°C. Use supernatant.

  • Incubation: Mix 20 µL sample + 150 µL buffer + 10 µL Fospirate solution (various concentrations). Incubate at 25°C for 10 mins.

  • Reaction: Add 10 µL DTNB (10 mM) and 10 µL ATCh (75 mM).

  • Measurement: Monitor absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: Rate of change (

    
    A/min) is proportional to enzyme activity. Calculate IC50.
    
Protocol: Hen Test for Delayed Neurotoxicity (OECD 418)

Purpose: Definitive assessment of OPIDN potential.

Workflow:

  • Test System: Adult domestic laying hens (8–12 months old), previously verified to be free of viral diseases.

  • Dosing: Administer single oral dose of Fospirate at LD50 level (protected by atropine to prevent acute cholinergic death).

  • Observation: Monitor for 21 days for gait abnormalities (ataxia score 0-4).

  • Biochemistry (24-48h): Sacrifice a satellite group to measure NTE inhibition in brain and spinal cord (>70% inhibition is the threshold for risk).

  • Histopathology (21 days): Fix spinal cord and sciatic nerve. Stain for axonal degeneration (e.g., silver stain).

Visualization of Toxicity Pathways

Organophosphate Mechanistic Pathway

The following diagram illustrates the divergent pathways of Fospirate in mammals (detoxification) versus sensitive species (toxicity), and the specific interaction with AChE and NTE.

Fospirate_Toxicity cluster_Mammal Mammalian System (Resistant) cluster_Target Sensitive Target (Avian/Insect) cluster_Neuro Delayed Neurotoxicity Risk Fospirate Fospirate (P=O Oxon) Abs Absorption (Oral/Dermal) Fospirate->Abs A_Est A-Esterases (Paraoxonase) Abs->A_Est Major Pathway (Mammals) AChE Acetylcholinesterase (Synaptic) Abs->AChE Major Pathway (Birds/Insects) NTE Neurotoxic Esterase (NTE) Abs->NTE Secondary Target TCP TCP + Phosphate (Harmless Metabolites) A_Est->TCP Excrete Urinary Excretion TCP->Excrete Inhib Irreversible Phosphorylation AChE->Inhib Crisis Cholinergic Crisis (Death) Inhib->Crisis Aging Aging of Complex (Dealkylation) NTE->Aging NoNeuro No Neuropathy (Dimethyl Phosphate Specific) Aging->NoNeuro Incomplete Pathology

Caption: Comparative metabolic and toxicological pathways of Fospirate in resistant vs. sensitive organisms.

References

  • Milne, G. W. A. (1995). CRC Handbook of Pesticides. CRC Press.

  • British Crop Protection Council. (2012). The Pesticide Manual: A World Compendium. 16th Edition. Entry: Fospirate.

  • VFU Brno. (2014). Acute and subchronic toxicity studies of anthelmintics. Acta Veterinaria Brno.

  • Mineau, P., et al. (2001). Pesticide Acute Toxicity Reference Values for Birds. Reviews of Environmental Contamination and Toxicology.

  • Johnson, M. K. (1982). The target for initiation of delayed neurotoxicity by organophosphorus esters: bioactivation of organophosphorus esters to neurotoxic metabolites. Reviews in Biochemical Toxicology, 4, 141-212.

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Analytical Characterization of Fospirate

Topic: Physical and Chemical Properties of Fospirate for Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Fospirate (CAS: 5598-52-7),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Fospirate for Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fospirate (CAS: 5598-52-7), also known as Dowco 217 or Torelle , is an organophosphorus compound historically utilized in veterinary medicine as an anthelmintic and insecticide. Unlike systemic organophosphates used in agriculture, Fospirate was developed specifically for its efficacy against endoparasites, particularly Echinococcus granulosus in canines.

For the research community, Fospirate represents a critical model for studying pyridyl-phosphate interactions and acetylcholinesterase (AChE) inhibition kinetics. Its structural similarity to Chlorpyrifos—sharing the 3,5,6-trichloro-2-pyridinol (TCP) leaving group—makes it a valuable reference standard in metabolic degradation studies and environmental toxicology.

This guide provides a rigorous examination of Fospirate’s physicochemical properties, stability profiles, and validated analytical protocols, designed to support high-integrity research workflows.

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for formulation and analytical method development.

Table 1: Key Physicochemical Properties of Fospirate
PropertyValue / DescriptionTechnical Context
Chemical Name Dimethyl 3,5,6-trichloro-2-pyridyl phosphateIUPAC nomenclature
CAS Registry Number 5598-52-7Unique Identifier
Molecular Formula C

H

Cl

NO

P
-
Molecular Weight 306.47 g/mol Essential for Molarity calcs
Physical State White to off-white waxy solidCrystalline structure varies by purity
Melting Point 87 °CIndicator of purity; sharp MP suggests high purity
Solubility (Water) Low (~80 mg/L at 20 °C)Hydrophobic; requires organic co-solvents
Solubility (Organic) Soluble in CH

Cl

, Acetone, Toluene
Lipophilic nature aids tissue penetration
Log P (Octanol/Water) 1.91Moderate lipophilicity; indicates bioaccumulation potential
Vapor Pressure Low (Solid state)Low volatility compared to liquid OPs

Chemical Reactivity & Stability

Understanding the degradation pathways of Fospirate is critical for sample handling and storage. As a phosphate ester, Fospirate is susceptible to hydrolysis, a reaction catalyzed by extreme pH and temperature.

Hydrolysis Mechanism

The primary degradation pathway involves the cleavage of the P-O-Aryl bond, releasing 3,5,6-trichloro-2-pyridinol (TCP) and dimethyl phosphate . This reaction is chemically significant because TCP is also the primary metabolite of Chlorpyrifos, allowing for cross-referencing in toxicological assays.

  • Acidic Conditions (pH < 4): Hydrolysis is slow; the protonation of the pyridyl nitrogen may stabilize the leaving group slightly, but eventual cleavage occurs.

  • Alkaline Conditions (pH > 8): Rapid hydrolysis occurs via nucleophilic attack of the hydroxide ion on the phosphorus atom, displacing the TCP group.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation logic, essential for determining storage buffers.

HydrolysisPathway cluster_conditions Reaction Kinetics Fospirate Fospirate (Parent Compound) Intermediate Transition State (Pentacoordinate Phosphorus) Fospirate->Intermediate + H2O / OH- TCP 3,5,6-Trichloro-2-pyridinol (TCP) Intermediate->TCP P-O Bond Cleavage DMP Dimethyl Phosphate Intermediate->DMP Hydrolysis Alkaline pH (>8) Alkaline pH (>8) Rapid Degradation Rapid Degradation Alkaline pH (>8)->Rapid Degradation Acidic pH (<4) Acidic pH (<4) Slow Degradation Slow Degradation Acidic pH (<4)->Slow Degradation

Caption: Figure 1. Hydrolytic degradation of Fospirate yielding TCP and Dimethyl Phosphate. Alkaline conditions accelerate P-O bond cleavage.

Mechanism of Action (Biological Research Context)

Fospirate functions as an irreversible inhibitor of acetylcholinesterase (AChE). In a research setting, it is often used to model phosphorylation kinetics of serine proteases/esterases.

The Phosphorylation Cascade
  • Binding: Fospirate enters the AChE active site.

  • Phosphorylation: The phosphorus atom is attacked by the hydroxyl group of the Serine-203 residue (in standard models).

  • Leaving Group Release: The 3,5,6-trichloro-2-pyridinol moiety is expelled.

  • Inhibition: The enzyme is now phosphorylated (inhibited). Without reactivation (e.g., by oximes), the enzyme undergoes "aging," becoming permanently inactive.

MOA AChE Active AChE Enzyme (Serine-OH) Complex Michaelis Complex (Reversible) AChE->Complex Binding Fospirate Fospirate Fospirate->Complex Binding Phosphorylated Phosphorylated AChE (Inhibited) Complex->Phosphorylated Phosphorylation (-TCP Leaving Group) Phosphorylated->AChE Spontaneous Hydrolysis (Slow) Aging Aged Enzyme (Permanent) Phosphorylated->Aging Dealkylation (Time-Dependent) Reactivation Reactivation (via Oximes) Reactivation->AChE Nucleophilic Attack

Caption: Figure 2. Mechanism of AChE inhibition by Fospirate. The 'Aging' step represents the permanent inactivation critical in toxicity studies.

Analytical Methodologies

For valid research data, precise quantification is required. The following protocols are designed based on the compound's lipophilicity and UV absorption profile (pyridyl ring).

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: Reverse-phase chromatography is preferred. An acidic buffer is mandatory to suppress the ionization of the pyridyl nitrogen and prevent on-column hydrolysis.

ParameterSpecificationCausality / Notes
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Strong retention of lipophilic Fospirate.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains pH ~2.5 to stabilize the ester bond.
Mobile Phase B Acetonitrile (HPLC Grade)Ensures solubility and sharp peak shape.
Gradient 60:40 (A:B) Isocratic or Gradient to 100% BIsocratic is usually sufficient due to high LogP.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV-Vis / PDA @ 280 nmMax absorption of the trichloropyridyl ring.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Internal Std Triphenyl Phosphate (TPP)Structural analog for error correction.
Gas Chromatography (GC) Protocol

Rationale: GC is excellent for Fospirate due to its volatility and phosphorus content, allowing for highly specific detection.

  • Detector: Flame Photometric Detector (FPD) in Phosphorus mode (High Selectivity) or Mass Spectrometry (MS).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Injector Temp: 250 °C (Ensure no thermal degradation; verify with standard).

  • Carrier Gas: Helium @ 1 mL/min.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological/Environmental Sample Extraction Liquid-Liquid Extraction (Acetonitrile/DCM) Sample->Extraction Cleanup SPE Cleanup (C18/Florisil) Remove Lipids Extraction->Cleanup Analysis Analysis Selection Cleanup->Analysis HPLC HPLC-UV (280nm) Buffer: pH 2.5 Analysis->HPLC High Conc. / Thermolabile GC GC-FPD/MS Trace Analysis Analysis->GC Low Conc. / Complex Matrix Data Quantification vs. Internal Standard HPLC->Data GC->Data

Caption: Figure 3. Standardized analytical workflow for Fospirate quantification. Selection between HPLC and GC depends on sensitivity needs.

Safety & Handling (Self-Validating Protocols)

Fospirate is a cholinesterase inhibitor. Safety protocols must be proactive, not reactive.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended for concentrated stock), lab coat, and safety glasses. Work must be performed in a fume hood.

  • Decontamination:

    • Principle: Alkaline hydrolysis destroys the toxic potential.

    • Protocol: Prepare a 5% Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach) solution. Wipe contaminated surfaces and allow 15 minutes of contact time before rinsing with water. This forces the reaction shown in Figure 1 (Rapid Degradation).

  • Waste Disposal: Segregate as hazardous organophosphorus waste. Do not mix with acidic waste streams to prevent potential volatile byproducts.

References

  • University of Hertfordshire. (2025). Fospirate (Ref: ENT 27521) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Schantz, P. M., & Prezioso, U. (1976). Efficacy of divided doses of fospirate against immature Echinococcus granulosus infections in dogs. American Journal of Veterinary Research, 37(5), 619-620. Retrieved from [Link]

  • PubChem. (n.d.). Fospirate | C7H7Cl3NO4P | CID 21805. National Library of Medicine. Retrieved from [Link]

Exploratory

Technical Whitepaper: Fospirate – Safe Handling, Containment, and Decontamination in Research Settings

Executive Summary This technical guide defines the safety architecture for handling Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) in a research environment. Unlike many organophosphate insecticides that exist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the safety architecture for handling Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) in a research environment. Unlike many organophosphate insecticides that exist as phosphorothioates (P=S) requiring metabolic activation, Fospirate is a phosphate ester (P=O) .

Critical Implication: Fospirate acts as a direct inhibitor of acetylcholinesterase (AChE) without the need for hepatic bioactivation. Consequently, it poses an immediate neurotoxic risk upon dermal or mucosal contact, necessitating stricter handling controls than those used for pro-toxicants like chlorpyrifos.

Toxicological Mechanism & Hazard Profiling

To ensure safety, researchers must understand the causality of Fospirate toxicity. The compound functions by phosphorylating the serine hydroxyl group within the esteratic site of AChE. This covalent modification is stable and effectively irreversible without immediate oxime therapy (e.g., Pralidoxime), leading to an accumulation of acetylcholine at synaptic clefts.

Mechanism of Action (Pathway)

FospirateMechanism Fospirate Fospirate (Direct P=O Inhibitor) AChE Active AChE (Serine-OH) Fospirate->AChE Nucleophilic Attack Complex Phosphorylated AChE (Inhibited Enzyme) AChE->Complex Phosphorylation Complex->AChE Aging (Irreversible) ACh Acetylcholine (Neurotransmitter) Synapse Synaptic Cleft Accumulation ACh->Synapse No Hydrolysis Crisis Cholinergic Crisis (SLUDGE Syndrome) Synapse->Crisis Receptor Overstimulation

Figure 1: The direct inhibition pathway of Fospirate. Note the immediate interaction with AChE, bypassing metabolic activation.[1]

Chemical & Toxicological Data
PropertyDataOperational Relevance
CAS Number 5598-52-7Unique identifier for inventory/waste tracking.
Structure Dimethyl 3,5,6-trichloro-2-pyridyl phosphateP=O bond indicates direct reactivity.
Physical State Crystalline SolidRisk of inhalation if aerosolized/dusting occurs.
Solubility Soluble in organic solvents (DMSO, Acetone)High skin permeability in solution.
LD50 (Oral, Rat) ~86–105 mg/kg [1]Classified as Highly Hazardous; requires containment.
Target Organ Central & Peripheral Nervous SystemMonitor for miosis (pinpoint pupils) and tremors.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of protocol. Safety must be engineered into the workflow.

Primary Containment (Engineering)
  • Certified Fume Hood: All weighing, solubilization, and dilution must occur within a fume hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Static Control: Use anti-static weigh boats. Fospirate powder can be electrostatically charged; static discharge can disperse toxic dust.

Barrier Protection (PPE)

Standard latex gloves are permeable to organophosphates and organic solvents.

  • Hand Protection:

    • Primary Layer:[2][3][4] Nitrile (minimum 5 mil / 0.12 mm).

    • Secondary Layer (For Stock Solutions >10 mM): Silver Shield® or Butyl Rubber laminate gloves.

  • Respiratory: If working outside a hood (strictly prohibited) or during spill cleanup, use a full-face respirator with P100/Organic Vapor cartridges.

  • Body: Tyvek® lab coat or impervious apron with cuffed sleeves.

Operational Protocol: Solubilization & Handling

This protocol ensures self-validation: every step includes a check to prevent exposure.

Step 1: Preparation of Stock Solution

  • Solvent Selection: Fospirate is hydrophobic. Dissolve in 100% Dimethyl Sulfoxide (DMSO) or Acetone.

    • Note: DMSO enhances skin absorption. A Fospirate-DMSO solution is significantly more dangerous than the dry powder.

  • Weighing:

    • Place a secondary container (tray) inside the balance.

    • Weigh Fospirate into a tared glass vial, not onto paper.

    • Self-Check: Wipe the exterior of the vial with a solvent-dampened Kimwipe and test for residue (if analytical capability exists) or treat the wipe as hazardous waste.

Step 2: Experimental Application

  • Dilution: Perform serial dilutions in a deep-well plate to minimize aerosol generation compared to vortexing tubes.

  • Pipetting: Use barrier tips (filter tips) exclusively to prevent contamination of the pipette barrel.

  • Incubation: Seal all plates/vials with Parafilm before removing them from the fume hood.

Emergency Response & Decontamination

In the event of a spill, the goal is chemical inactivation , not just physical removal. Organophosphates are susceptible to alkaline hydrolysis .[5]

Decontamination Chemistry

The phosphate ester bond is labile at high pH.[5]

  • Decon Solution: 10% Sodium Hypochlorite (Bleach) OR 1M Sodium Hydroxide (NaOH).

  • Reaction:

    
     attacks the phosphorus atom, cleaving the leaving group (trichloropyridinol) and rendering the phosphate core inactive [2].
    
Spill Response Workflow

SpillResponse Start Spill Detected Evacuate Evacuate Area & Alert Personnel Start->Evacuate PPE Don PPE: Resp + Butyl Gloves Evacuate->PPE Contain Cover with Absorbent (Vermiculite/Sand) PPE->Contain Inactivate Apply 10% Bleach (Wait 30 mins) Contain->Inactivate Hydrolysis Step Collect Collect as Hazardous Waste Inactivate->Collect Wash Final Wash: Soap & Water Collect->Wash

Figure 2: Sequential workflow for neutralizing Fospirate spills using alkaline hydrolysis.

Medical First Aid
  • Skin Contact: Wash immediately with soap and water (alkaline soaps are preferred). Do not scrub harshly (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes.

  • Antidote: Atropine and Pralidoxime (2-PAM) are the standard antidotes, but must only be administered by medical professionals [3].

Waste Management

  • Segregation: Do not mix Fospirate waste with general organic solvents.

  • Labeling: Label clearly as "Toxic: Organophosphate Waste - AChE Inhibitor."

  • Quenching: Ideally, treat liquid waste with 1M NaOH for 24 hours prior to disposal to hydrolyze the active agent, subject to local EHS regulations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21960, Fospirate. PubChem. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Organophosphates: Laboratory Safety and Decontamination. NIOSH Guidelines. Available at: [Link]

  • World Health Organization (WHO). Pesticide Residues in Food: Toxicological Evaluations - Organophosphates. WHO Core Assessment. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Analysis of Fospirate (Chlorpyrifos-methyl oxon) in Environmental Matrices

[1] Executive Summary Fospirate (CAS 5598-52-7), chemically known as dimethyl 3,5,6-trichloro-2-pyridyl phosphate , is an organophosphate (OP) compound used as a veterinary anthelmintic.[1] Crucially, it is also the oxon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Fospirate (CAS 5598-52-7), chemically known as dimethyl 3,5,6-trichloro-2-pyridyl phosphate , is an organophosphate (OP) compound used as a veterinary anthelmintic.[1] Crucially, it is also the oxon metabolite of the widely used pesticide Chlorpyrifos-methyl.[2] Unlike its parent thioate, Fospirate possesses a P=O double bond, making it a potent acetylcholinesterase (AChE) inhibitor and significantly more toxic to mammals.

From an analytical perspective, Fospirate presents unique challenges compared to standard OPs:

  • Enhanced Polarity: The P=O bond increases water solubility, making it more mobile in aquatic environments than Chlorpyrifos-methyl.[2]

  • Hydrolytic Instability: It is prone to hydrolysis, particularly under alkaline conditions, necessitating strict pH control during extraction.[2]

  • Thermal Lability: GC-MS analysis can induce degradation; therefore, LC-MS/MS is the mandatory standard for robust quantification.[2]

This guide details a validated protocol for the detection of Fospirate in water and soil, emphasizing preservation of the analyte through buffered extraction techniques.

Chemical Profile & Target Properties[4][5][6][7]

Understanding the physicochemical behavior of Fospirate is the foundation of this protocol.

PropertyDataAnalytical Implication
Common Name Fospirate (Chlorpyrifos-methyl oxon)Target analyte in OP metabolite panels.[2]
CAS Number 5598-52-7Unique identifier for standard procurement.[2]
Molecular Formula C₇H₇Cl₃NO₄PContains 3 Chlorine atoms; distinct isotope pattern.[2]
Molecular Weight 306.47 g/mol Precursor ion [M+H]⁺ ≈ 307.9 m/z.[2]
LogP (Octanol/Water) ~2.5 (Estimated)Moderate hydrophobicity; suitable for C18 and HLB retention.
pKa N/A (Non-ionizable phosphate ester)pH adjustment affects matrix, not the analyte's charge state.
Solubility Low in water, High in MeOH/AcNCompatible with Methanol or Acetonitrile extraction.[2]

Sample Preparation Protocols

A. Water Samples: Solid Phase Extraction (SPE)

Target Matrix: Surface water, groundwater, wastewater.

Rationale: Due to Fospirate's moderate polarity, a polymeric sorbent (HLB) is preferred over C18 to prevent breakthrough of the more polar oxon moiety.

Protocol:

  • Pre-treatment: Filter 500 mL water sample through a 0.7 µm glass fiber filter.

    • Critical Step: Adjust pH to 6.0–7.0 using 0.1 M HCl or NaOH.[2] Avoid pH > 8 to prevent rapid hydrolysis.[2]

  • Conditioning: Cartridge: Oasis HLB (200 mg, 6 cc) or equivalent.

    • Wash with 5 mL Methanol.[2]

    • Equilibrate with 5 mL HPLC-grade water (neutral pH).

  • Loading: Pass sample at flow rate < 5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water (removes salts/highly polar interferences).[2] Dry cartridge under vacuum for 10 mins.[2]

  • Elution: Elute with 2 × 4 mL Acetonitrile . (Methanol can be used, but Acetonitrile often yields cleaner extracts for OPs).[2]

  • Concentration: Evaporate to near dryness under Nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:MeOH).

B. Soil/Sediment: Buffered QuEChERS

Target Matrix: Agricultural soil, river sediment.[2]

Rationale: Standard QuEChERS uses MgSO₄ which can be exothermic and raise pH.[2] We use the Citrate-Buffered method (AOAC 2007.[2]01) to maintain a pH of ~5.0-5.5, stabilizing the oxon bond.

Protocol:

  • Extraction: Weigh 10 g homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL water; vortex 1 min (essential for dry soils to open pores).

  • Solvent Addition: Add 10 mL Acetonitrile (containing 1% Acetic Acid) . Vortex 1 min.

  • Salting Out: Add QuEChERS Citrate Buffer Mix (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).

    • Expert Tip: Shake immediately and vigorously for 1 min to prevent MgSO₄ clumping.

  • Centrifugation: 4000 rpm for 5 mins.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .[2]

    • Warning: PSA removes organic acids but can bind some acidic pesticides.[2] Fospirate is neutral, so PSA is safe, but minimize contact time.[2]

  • Final Prep: Centrifuge, transfer supernatant to vial. Dilute 1:1 with mobile phase A if peak shape is poor.[2]

Workflow Visualization

SamplePrep cluster_Water Water Extraction (SPE) cluster_Soil Soil Extraction (Buffered QuEChERS) W_Start Water Sample (500 mL) W_pH Adjust pH to 6.0-7.0 (Prevent Hydrolysis) W_Start->W_pH W_Load Load on Oasis HLB W_pH->W_Load W_Wash Wash: 5% MeOH W_Load->W_Wash W_Elute Elute: Acetonitrile W_Wash->W_Elute Final LC-MS/MS Analysis W_Elute->Final S_Start Soil Sample (10 g) S_Hydrate Hydrate: 5 mL Water S_Start->S_Hydrate S_Extract Add AcN + 1% Acetic Acid + Citrate Salts S_Hydrate->S_Extract S_Spin Centrifuge S_Extract->S_Spin S_Clean dSPE Clean-up (PSA + C18) S_Spin->S_Clean S_Clean->Final

Figure 1: Dual-stream extraction workflow emphasizing pH control for Fospirate stability.

Instrumental Analysis (LC-MS/MS)[7][8][9][10][11]

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad). Ionization: Electrospray Ionization (ESI) in Positive Mode .

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 10% B[2]

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Vol: 5-10 µL.

Mass Spectrometry Parameters (MRM)

Fospirate (MW 306.5) typically forms a protonated molecular ion [M+H]+ at m/z 307.9 .[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)TypeIdentification Logic
Fospirate 307.9 197.9 20Quant Characteristic TCP (trichloropyridinol) fragment.
307.9125.035QualPhosphate moiety cleavage.
307.9279.815QualLoss of methyl group (neutral loss 28).[2]

Note: The presence of 3 Chlorine atoms creates a distinct isotopic cluster.[2] The transition 309.9 -> 199.9 can be used as a secondary confirmation if matrix interference occurs at 307.9.

Instrument Configuration Logic

Instrument Inj Injector (Sample) Col C18 Column (Separation) Inj->Col Gradient Elution ESI ESI Source (+) (Ionization) Col->ESI Eluent Q1 Q1 Filter (Select 307.9) ESI->Q1 Ions CC Collision Cell (N2 Gas, CE 20eV) Q1->CC Precursor Q3 Q3 Filter (Select 197.9) CC->Q3 Fragments Det Detector (Signal) Q3->Det Quant Ion

Figure 2: LC-MS/MS data flow for specific detection of Fospirate.

Method Validation & Quality Control

To ensure "Trustworthiness" (Part 2), the method must be validated against SANTE/11312/2021 or EPA 821 guidelines.

  • Linearity: Prepare calibration standards in matrix-matched solvent (blank soil/water extract) to compensate for matrix effects.[2] Range: 0.5 ppb to 100 ppb.[2] R² > 0.99 required.[2][3]

  • Recovery: Spike blank samples at 10 ppb and 50 ppb.

    • Acceptable Range: 70% – 120%.[2]

    • Troubleshooting: If recovery is low (<60%) in soil, ensure the extraction was performed immediately after spiking, or increase the acidity of the extraction solvent slightly.

  • LOD/LOQ:

    • LOD: ~0.1 µg/kg (ppb) is achievable with modern Triple Quads.[2]

    • LOQ: 0.5 µg/kg.[2]

Expert Tips & Troubleshooting

  • The "Oxon" Trap: Many researchers fail to detect Fospirate because they only look for the parent Chlorpyrifos-methyl.[2] Always include the oxon transition in your method if you are studying weathered samples or water treated with chlorination (which converts thioates to oxons).[2]

  • Glassware Adsorption: OPs can stick to glass.[2] Use silanized glassware or polypropylene tubes for sample handling.[2]

  • Isomer Confusion: Ensure your chromatography separates Fospirate from other TCP-based metabolites. The retention time of the oxon is typically earlier than the parent thioate due to higher polarity.[2]

References

  • European Commission . (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[2] Link

  • Mastovska, K., et al. (2010).[2] Pesticide Multiresidue Analysis in Cereal Grains Using QuEChERS and LC-MS/MS. Agilent Technologies Application Note. Link

  • U.S. EPA . (2007).[2] Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Reference for general OP chemistry, though LC-MS is preferred for oxons). Link

  • PubChem . (n.d.).[2] Fospirate Compound Summary. National Center for Biotechnology Information.[2] Link

  • Shimadzu . (2020).[2] LC-MS/MS Method for Residual Pesticides in Food. (Provides MRM transition databases for OPs). Link

Sources

Application

Application Note: High-Sensitivity GC-MS Determination of Fospirate in Biological &amp; Environmental Matrices

Executive Summary Fospirate (CAS: 5598-52-7), also known as Torelle or Dowco 217, is an organophosphorus (OP) compound utilized primarily as a veterinary anthelmintic and insecticide. Unlike many common OPs that exist as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fospirate (CAS: 5598-52-7), also known as Torelle or Dowco 217, is an organophosphorus (OP) compound utilized primarily as a veterinary anthelmintic and insecticide. Unlike many common OPs that exist as phosphorothioates (P=S), Fospirate is a phosphate triester (P=O). This structural distinction confers higher polarity and direct acetylcholinesterase (AChE) inhibitory potency, but it also presents specific analytical challenges regarding thermal stability and column adsorption during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide details a robust, self-validating protocol for the extraction and quantification of Fospirate. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Splitless GC-MS (SIM mode) to achieve limits of quantitation (LOQ) in the low ppb range (ng/g).

Chemical Profile & Mechanistic Insight

Understanding the molecule is the first step to successful analysis. Fospirate shares the 3,5,6-trichloro-2-pyridinol (TCP) leaving group with Chlorpyrifos-methyl, but lacks the sulfur atom.

PropertyDetailAnalytical Implication
Chemical Name Dimethyl 3,5,6-trichloro-2-pyridyl phosphateTarget Analyte
CAS Number 5598-52-7Verification
Molecular Formula C₇H₇Cl₃NO₄PIsotope Pattern: Distinct Cl₃ cluster
Exact Mass 304.9178 (Monoisotopic)MS Target: m/z 305 (Nominal)
Polarity High (P=O bond)Risk: Tailing on non-polar columns; requires deactivated liners.
Thermal Stability ModerateRisk: Degradation to TCP (m/z 197) in dirty injectors.
Fragmentation Pathway (EI Source)

Under 70 eV Electron Ionization, Fospirate follows a characteristic OP fragmentation pathway. The molecular ion (M+) is observable but often weak. The primary fragmentation involves the cleavage of the phosphoester bond, releasing the stable trichloropyridinol moiety.

Key Diagnostic Ions:

  • m/z 305: Molecular Ion (M+). (Quantifier)

  • m/z 307: M+2 Isotope (Confirmation due to Cl₃ cluster).

  • m/z 274: [M - OCH₃]⁺ loss of methoxy group.

  • m/z 197: [C₅H₂Cl₃NO]⁺ Trichloropyridinol fragment (Common to Chlorpyrifos).

Experimental Workflow

The following diagram outlines the critical path from sample to data, highlighting decision nodes for matrix cleanup.

G Sample Sample Homogenization (10g Tissue/Soil) Extract Extraction (QuEChERS) 10mL ACN + Salts Sample->Extract Add ISTD Partition Phase Separation Centrifuge 4000rpm Extract->Partition Exothermic Cleanup d-SPE Cleanup (PSA + C18 + MgSO4) Partition->Cleanup Aliquot Supernatant Inject GC Injection Splitless, 250°C Cleanup->Inject Filter 0.2µm Separation GC Separation DB-5ms UI Column Inject->Separation Detection MS Detection SIM Mode (m/z 305, 307, 197) Separation->Detection

Figure 1: Optimized workflow for Fospirate determination using QuEChERS and GC-MS.

Detailed Protocol

Reagents & Standards
  • Fospirate Standard: >98% purity (e.g., from AccuStandard or Sigma).

  • Internal Standard (ISTD): Triphenyl phosphate (TPP) or Chlorpyrifos-methyl-d6. TPP is preferred as it mimics the P=O structure.

  • Extraction Solvent: Acetonitrile (LC-MS grade).

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl (AOAC 2007.01 method).

  • d-SPE Sorbent: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine), 25mg C18 (for lipid removal).

Sample Preparation (Step-by-Step)

Rationale: The AOAC 2007.01 buffered method is selected over the unbuffered EN method to protect the base-sensitive phosphate ester from hydrolysis.

  • Homogenization: Weigh 10.0 g of sample (liver, soil, or produce) into a 50 mL FEP centrifuge tube.

  • ISTD Addition: Spike with 100 µL of ISTD solution (10 µg/mL in ACN). Vortex for 30 sec.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

    • Expert Note: The acetic acid buffers the solution to pH ~5, preventing Fospirate degradation.

  • Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaOAc). Immediately shake vigorously for 1 min to prevent MgSO₄ clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (d-SPE): Transfer 1 mL of the upper ACN layer to a 2 mL d-SPE tube containing MgSO₄/PSA/C18.

    • Caution: Do not use GCB (Graphitized Carbon Black) as it strongly adsorbs planar aromatic pesticides like Fospirate, leading to poor recovery.

  • Final Prep: Vortex d-SPE tube for 30 sec, centrifuge, and transfer supernatant to an autosampler vial.

GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Splitless, 250°CHigh temp ensures volatilization; splitless maximizes sensitivity.
Liner Ultra Inert, Single Taper with WoolWool traps non-volatiles; "Ultra Inert" deactivation prevents P=O adsorption.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase. "UI" (Ultra Inert) is critical for polar OPs.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 70°C (1 min) → 25°C/min → 150°C → 5°C/min → 200°C → 20°C/min → 280°C (3 min)Slow ramp (5°C/min) around 200°C ensures separation from matrix interferences.
Transfer Line 280°CPrevents condensation of high boilers.
Source Temp 230°CStandard for EI.
Acquisition SIM (Selected Ion Monitoring)See Table below.

SIM Acquisition Table:

GroupStart Time (min)Ions (m/z)Dwell (ms)
Fospirate ~12.5305 (Quant), 307, 274, 19750
ISTD (TPP) ~16.0326 (Quant), 325, 7750

Method Validation & Performance Criteria

To ensure scientific integrity, the method must be validated against the following criteria (based on SANTE/11312/2021 guidelines).

Linearity & Range
  • Range: 5 – 500 ng/g (ppb).

  • Criterion: R² > 0.995 using 1/x weighted linear regression.

  • Procedure: Prepare matrix-matched calibration standards to compensate for the "Matrix Induced Enhancement" effect common with organophosphates.

Recovery & Precision
  • Spike Levels: Low (10 ppb), Medium (100 ppb), High (500 ppb).

  • Acceptable Recovery: 70 – 120%.

  • Precision (RSD): < 20%.

Limit of Quantitation (LOQ)
  • Target LOQ: 5 ng/g (ppb).

  • Definition: The lowest spike level with S/N > 10 and ion ratios within ±30% of the standard.

Expert Troubleshooting & Insights

The "Prime" Trap

Issue: First injections of Fospirate show poor peak shape or low area. Cause: Active sites (silanols) in the liner or column adsorb the polar P=O moiety. Solution: "Matrix Priming." Inject a high-concentration matrix blank before running your sequence. The matrix components coat the active sites, effectively deactivating the system for your analyte.

Thermal Degradation

Issue: Presence of m/z 197 (TCP) but low m/z 305 (Parent). Cause: Fospirate is degrading in a dirty inlet liner. Solution: Change the liner and cut 10cm from the guard column. Ensure inlet temperature does not exceed 250°C if degradation persists.

Matrix Effects

Issue: Signal enhancement in samples vs. solvent standards. Mechanism: Matrix components protect the analyte from adsorption in the injector. Solution: Always use Matrix-Matched Calibration . Do not quantify sample extracts against solvent-only standards, or you will overestimate the concentration.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International.

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21957, Fospirate. PubChem. [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO
Method

Technical Guide: Formulation and Bioassay Application of Fospirate

CAS: 5598-52-7 | Molecular Formula: C H Cl NO P Document Type: Application Note & Protocol Version: 1.0 Abstract & Core Logic This guide details the preparation, formulation, and application of Fospirate (Dimethyl 3,5,6-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5598-52-7 | Molecular Formula: C


H

Cl

NO

P Document Type: Application Note & Protocol Version: 1.0

Abstract & Core Logic

This guide details the preparation, formulation, and application of Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) for laboratory bioassays. Unlike its phosphorothioate analogs (e.g., Chlorpyrifos), Fospirate contains a phosphoryl (P=O) moiety rather than a thiophosphoryl (P=S) group.

Expert Insight: This structural distinction renders Fospirate a direct-acting acetylcholinesterase (AChE) inhibitor . It does not require metabolic bioactivation (desulfuration) by cytochrome P450 enzymes to become active. Consequently, Fospirate is an ideal model compound for studying acute cholinergic toxicity and enzyme kinetics in vitro, as it bypasses the metabolic variability inherent in biological systems.

The primary challenge in Fospirate bioassays is its high lipophilicity (LogP ~3.08) and negligible water solubility (3 mg/L). Successful formulation requires a co-solvent system that maintains solubility without inducing solvent-mediated toxicity in the test organism.

Physicochemical Profile

Understanding the physical constraints of Fospirate is the first step to a reproducible assay.

PropertyValueImplication for Bioassay
Molecular Weight 306.47 g/mol Used for Molar calculations.
Physical State Crystalline SolidRequires precise weighing; static prone.
Melting Point 86.5 – 88 °CStable at room temperature.
Water Solubility ~3 mg/L (15 °C)Critical: Insoluble in aqueous media.[1] Requires organic carrier.
Solubility (Organic) Soluble in DMSO, Acetone, ChloroformDMSO is preferred for in vitro assays; Acetone for surface contact assays.
Stability Hydrolyzes at high pHBuffer pH must be kept neutral (pH 7.0–7.4). Avoid alkaline storage.

Mechanism of Action

Fospirate acts by irreversibly inhibiting Acetylcholinesterase (AChE). The electrophilic phosphorus atom attacks the hydroxyl group of the serine residue within the AChE catalytic triad.

Pathway Visualization

AChE_Inhibition Fospirate Fospirate (P=O Electrophile) Complex Michaelis-Menten Complex Fospirate->Complex Binding AChE_Free Active AChE (Free Serine-OH) AChE_Free->Complex Acetylcholine Acetylcholine (Substrate) AChE_Free->Acetylcholine Normal Hydrolysis Phosphorylated Phosphorylated AChE (Inhibited) Complex->Phosphorylated Phosphorylation of Serine Phosphorylated->AChE_Free Aging/Hydrolysis (Very Slow) Accumulation Synaptic ACh Accumulation Phosphorylated->Accumulation Loss of Function

Caption: Fospirate directly phosphorylates the AChE active site, preventing acetylcholine hydrolysis and leading to cholinergic crisis.

Safety & Handling (Strict Protocol)

Hazard Class: Organophosphate (Neurotoxin).

  • Primary Risk: Cholinesterase inhibition.[2][3][4]

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, safety goggles. Handle exclusively in a fume hood.

  • Deactivation: In case of spill, neutralize with 5% NaOH (alkaline hydrolysis destroys the P=O bond).

Formulation Protocol

This protocol uses DMSO (Dimethyl Sulfoxide) as the primary vehicle due to its low volatility and high solubilizing power.

Reagents
  • Fospirate (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • Bioassay Medium (e.g., M9 Buffer for nematodes, PBS for cell culture).

Workflow: Serial Dilution Strategy

Serial_Dilution Stock Primary Stock 100 mM in DMSO (Store -20°C) SubStock Working Stock 1000x Target Conc. (in DMSO) Stock->SubStock Dilute with DMSO Bioassay Final Assay Well 1x Target Conc. (0.1% DMSO Final) SubStock->Bioassay 1:1000 Dilution into Aqueous Medium Precipitation CRITICAL CHECKPOINT: Vortex immediately upon addition to prevent crystal formation SubStock->Precipitation

Caption: Two-step dilution minimizes aqueous exposure time, preventing precipitation before dispersion.

Step-by-Step Procedure
Step 1: Primary Stock Solution (100 mM)
  • Weigh 30.65 mg of Fospirate.

  • Dissolve in 1.0 mL of 100% DMSO.

  • Vortex vigorously for 30 seconds until fully clear.

  • Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C. Stable for 6 months.

Step 2: Working Solutions (1000x Concentrates)

Prepare serial dilutions in 100% DMSO . Do not use water yet.

  • Target: If final assay requires 10 µM, prepare a 10 mM stock.

  • Why? Keeping the compound in organic solvent until the final moment prevents hydrolysis and precipitation.

Step 3: Final Assay Preparation (The "Solvent Front" Method)
  • Prepare your biological system (e.g., cells in 990 µL media).

  • Add 10 µL of the 1000x Working Stock to the media.

  • IMMEDIATELY vortex or pipette mix.

    • Result: Final solvent concentration is 1% (v/v).

    • Note: If the organism is sensitive to 1% DMSO (e.g., C. elegans), use a 10,000x stock to achieve 0.1% DMSO.

Bioassay Validation & Quality Control

A. Vehicle Control (Mandatory)

Every assay must include a Solvent Control group containing the exact concentration of DMSO used in the treatment group (e.g., 0.1% DMSO) without Fospirate.

  • Acceptance Criteria: Mortality/Effect in Solvent Control must be < 5% (or statistically indistinguishable from untreated controls).

B. Concentration Verification (HPLC)

Because Fospirate is prone to hydrolysis in aqueous buffers, verify the actual concentration using HPLC-UV.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Pyridyl ring absorption).

  • Retention Time: Expect peak around 4–6 minutes (adjust based on column).

C. Troubleshooting Precipitation

If the solution turns cloudy upon addition to the bioassay:

  • Cause: The concentration exceeds the aqueous solubility limit (3 mg/L ~ 10 µM) rapidly.

  • Solution:

    • Reduce the final concentration.

    • Add a surfactant (e.g., 0.01% Tween-80) to the aqueous media before adding the drug. This creates micelles that solubilize the Fospirate.

References

  • PubChem. (n.d.).[5] Fospirate | C7H7Cl3NO4P.[5][6][7] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Rigterink, R. H., & Kenaga, E. E. (1966). Synthesis and insecticidal activity of some O,O-dialkyl O-3,5,6-trichloro-2-pyridyl phosphates and phosphorothioates. Journal of Agricultural and Food Chemistry, 14(3), 304–309. [Link]

  • Caswell, R. L. (Ed.). (1977). Pesticide Handbook: Entoma. Entomological Society of America. (Verified via EPA Substance Registry: [Link])

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. [Link]

Sources

Application

Application Note: In Vivo Neurotoxicity Assessment of Fospirate

Introduction & Mechanistic Rationale Fospirate (CAS: 5598-52-7), chemically known as dimethyl 3,5,6-trichloro-2-pyridyl phosphate, is an organophosphate (OP) compound historically utilized as an anthelmintic and insectic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Fospirate (CAS: 5598-52-7), chemically known as dimethyl 3,5,6-trichloro-2-pyridyl phosphate, is an organophosphate (OP) compound historically utilized as an anthelmintic and insecticide.[1] Like other members of this class, its primary toxicological mechanism is the irreversible inhibition of acetylcholinesterase (AChE).[2] However, for a complete neurotoxicological profile, researchers must assess two distinct pathological pathways:

  • Acute Cholinergic Toxicity: Caused by the accumulation of acetylcholine (ACh) at synaptic clefts due to AChE inhibition. This results in overstimulation of muscarinic and nicotinic receptors.[3]

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): A neurodegenerative disorder caused by the inhibition of Neuropathy Target Esterase (NTE) and subsequent aging of the enzyme-inhibitor complex. While dimethyl phosphates are generally less prone to inducing OPIDN than their diethyl or di-isopropyl counterparts, regulatory safety margins require definitive exclusion of this potential.

This application note outlines a dual-model approach: a Rodent Model for acute neurobehavioral and biochemical assessment (OECD 424), and a Hen Model (Gallus gallus domesticus) for OPIDN assessment (OECD 418), as rodents are refractory to OPIDN.

Mechanistic Pathway Visualization

Fospirate_Neurotoxicity_Mechanism Fospirate Fospirate (Parent Compound) Bioactivation Metabolic Activation (Oxon Formation) Fospirate->Bioactivation AChE Acetylcholinesterase (AChE) Bioactivation->AChE High Affinity NTE Neuropathy Target Esterase (NTE) Bioactivation->NTE Potential Affinity Inhibition_AChE Phosphorylation of Serine Hydroxyl Group AChE->Inhibition_AChE ACh_Accumulation Acetylcholine Accumulation Inhibition_AChE->ACh_Accumulation Cholinergic_Crisis Acute Cholinergic Crisis (SLUDGE Syndrome) ACh_Accumulation->Cholinergic_Crisis Inhibition_NTE NTE Inhibition (>70% Threshold) NTE->Inhibition_NTE Aging Aging Reaction (Dealkylation) Inhibition_NTE->Aging Axonal_Degeneration Axonal Degeneration (OPIDN) Aging->Axonal_Degeneration Delayed (7-21 days)

Figure 1: Dual pathways of Organophosphate neurotoxicity. The left branch represents acute toxicity (AChE), while the right branch represents delayed neuropathy (NTE).

Experimental Design Strategy

Dose Selection (Range-Finding)

Before the main study, a range-finding study is critical to establish the Maximum Tolerated Dose (MTD).

  • High Dose: Should produce clear clinical signs of toxicity (e.g., tremors, salivation) without causing lethality (>10% mortality is unacceptable).

  • Intermediate Dose: Geometric mean between high and low.

  • Low Dose: Predicted No-Observed-Adverse-Effect Level (NOAEL).

Species Selection Rationale
  • Rat (Sprague-Dawley or Wistar): Standard for acute neurotoxicity (FOB/Motor Activity) due to extensive historical control data.

  • Hen (White Leghorn): Mandatory for OPIDN assessment. Hens are the only non-primate species that reliably manifest clinical OPIDN symptoms similar to humans.

Protocol A: Acute Neurotoxicity (Rodent Model)

Guideline Alignment: OECD 424 / EPA OPPTS 870.6200[4]

Experimental Workflow

Rodent_Study_Workflow cluster_endpoints Time-Course Assessments Acclimation Acclimation (5-7 Days) Grouping Randomization (n=10/sex/group) Acclimation->Grouping Dosing Oral Gavage (Single Dose) Grouping->Dosing T_Peak Peak Effect (e.g., 2-4h) Dosing->T_Peak T_7d Day 7 Dosing->T_7d T_14d Day 14 Dosing->T_14d FOB Functional Observational Battery (FOB) T_Peak->FOB Motor Automated Motor Activity T_Peak->Motor Path Perfusion & Neuropathology T_14d->Path

Figure 2: Workflow for acute neurotoxicity assessment in rodents. Assessments coincide with peak plasma concentration.

Functional Observational Battery (FOB)

Perform FOB in a blinded manner. Score animals in the home cage, during handling, and in an open field.

DomainParameters to AssessSignificance in OP Toxicity
Autonomic Lacrimation, Salivation, Piloerection, DefecationClassic "SLUDGE" signs of muscarinic overstimulation.
Neuromuscular Tremors, Fasciculations, Gait abnormalities, Grip strengthNicotinic receptor overstimulation; muscle weakness.
Sensorimotor Approach response, Touch response, Tail pinch, Pupil reflexCNS depression or sensory neuropathy.
Excitability Arousal level, Handling reactivity, RearingCNS stimulation (early) or depression (late).
Biochemical Assay: AChE Activity (Ellman Method)

Objective: Quantify inhibition of Erythrocyte and Brain AChE. Timing: At time of peak effect (determined in range-finding, typically 2-6 hours post-dose).

Protocol Steps:

  • Tissue Prep: Harvest whole brain (or dissect striatum/hippocampus) and blood.

  • Homogenization: Homogenize brain tissue in 0.1M phosphate buffer (pH 8.0) with 1% Triton X-100.

  • Reaction:

    • Add 20 µL sample to microplate.

    • Add 200 µL Ellman’s Reagent (DTNB: 5,5′-dithiobis-(2-nitrobenzoic acid)).

    • Add 20 µL Substrate (Acetylthiocholine iodide).

  • Measurement: Monitor absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: Activity (U/L) =

    
     (derived from extinction coefficient).
    

Protocol B: Delayed Neurotoxicity (Hen Model)

Guideline Alignment: OECD 418 Requirement: Mandatory if Fospirate shows structural alerts for OPIDN or if data is missing.

Study Design
  • Test System: Adult domestic hens (Gallus gallus domesticus), 8–12 months old.

  • Positive Control: Tri-ortho-cresyl phosphate (TOCP) @ 500 mg/kg (Oral).

  • Dosing: Single oral dose of Fospirate at LD50 protected by atropine (to prevent acute death).

Clinical Assessment (Gait Scoring)

Observe hens daily for 21 days. Force-walk hens to observe ataxia.

ScoreClinical SignInterpretation
0 Normal gaitNo neuropathy
1 Slight ataxiaIncoordination, stumbling
2 Moderate ataxiaDrunken gait, difficulty standing
3 Severe ataxiainability to stand, wing drooping
4 ParalysisComplete loss of motor function
Neuropathology (The Confirmation)

If clinical signs appear (or at Day 21 termination):

  • Perfusion: Perfuse with 4% paraformaldehyde and glutaraldehyde.

  • Tissue Selection: Bilateral sciatic nerves, tibial nerves, and cervical/lumbar spinal cord.

  • Staining: H&E (general structure) and Teased Fiber preparations (specific for axonal degeneration/demyelination).

  • Pathology: Look for Wallerian-like degeneration, axon swelling, and myelin fragmentation.

Data Interpretation & Reporting

Validating the System (Quality Control)
  • Positive Control Validity: The TOCP group in the Hen study must show grade 3-4 ataxia and significant NTE inhibition (>70%) for the study to be valid.

  • Negative Control Validity: Vehicle-treated animals must show no significant changes in FOB or biochemistry.

Reporting Criteria
  • Acute Neurotoxicity: Defined as statistically significant differences (p<0.05) in FOB scores or >20% inhibition of Brain AChE compared to controls.

  • OPIDN: Defined as clinical ataxia (Score ≥2) appearing 7–14 days post-dose, corroborated by histological evidence of axonal degeneration.

References

  • OECD. (1997). Test No. 424: Neurotoxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals.[4][5][6]

  • OECD. (1995).[7] Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. OECD Guidelines for the Testing of Chemicals.[4][5][6]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • US EPA. (1998). Health Effects Test Guidelines OPPTS 870.6200: Neurotoxicity Screening Battery.

  • PubChem. (2024). Fospirate Compound Summary. National Library of Medicine.

Sources

Method

Technical Assessment of Fospirate-Induced Cytotoxicity: In Vitro Models and Mechanistic Workflows

Introduction & Scientific Rationale Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) is an organophosphate (OP) compound historically utilized as a veterinary anthelmintic and insecticide. Unlike many common orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) is an organophosphate (OP) compound historically utilized as a veterinary anthelmintic and insecticide. Unlike many common organophosphates (e.g., chlorpyrifos) which are phosphorothioates (P=S) requiring metabolic activation to their "oxon" forms to become toxic, Fospirate is a phosphate ester (P=O). This structural distinction renders it a direct-acting acetylcholinesterase (AChE) inhibitor , capable of exerting immediate neurotoxic effects without hepatic bioactivation.

For drug development and toxicological screening, studying Fospirate requires models that can capture both its primary mechanism (cholinergic crisis via AChE inhibition) and its secondary cytotoxic cascades (oxidative stress, mitochondrial dysfunction). This guide outlines the optimal cell culture models and validated protocols for assessing Fospirate cytotoxicity.

Key Mechanistic Targets
  • Primary: Irreversible inhibition of Acetylcholinesterase (AChE) leading to acetylcholine accumulation.[1][2]

  • Secondary: Induction of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and caspase-mediated apoptosis.

Cell Model Selection Strategy

Selecting the correct cell line is critical for establishing biological relevance. For Fospirate, we prioritize models expressing cholinergic markers and metabolic competency.

Cell ModelTypeRationale for Fospirate Studies
SH-SY5Y Human NeuroblastomaPrimary Model. High expression of AChE and cholinergic receptors. Differentiates into a neuronal phenotype, making it the gold standard for OP-induced neurotoxicity.
HepG2 Human Hepatocellular CarcinomaMetabolic Control. While Fospirate is direct-acting, HepG2 cells are essential to study hydrolytic detoxification pathways (e.g., paraoxonase activity) and hepatotoxicity.
Caco-2 Human Epithelial (Colorectal)Absorption Model. Differentiates into a polarized monolayer to simulate intestinal absorption, relevant for oral exposure routes.

Experimental Design & Preparation

Stock Solution Preparation

Fospirate has low water solubility (approx. 0.3 g/L).[3] Improper solubilization leads to micro-precipitation, causing false-negative cytotoxicity results.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution in sterile, anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute stock into culture medium immediately prior to use.

    • Critical Rule: Final DMSO concentration must remain < 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

Fospirate_Workflow cluster_Assays Endpoint Assays Start Stock Prep (100mM in DMSO) Seeding Cell Seeding (SH-SY5Y / HepG2) Start->Seeding Dilute Treatment Fospirate Exposure (0.1 - 100 µM) Seeding->Treatment 24h Adhesion MTT Viability (MTT) IC50 Determination Treatment->MTT 24-48h AChE AChE Activity (Ellman's Method) Treatment->AChE 4-24h ROS Oxidative Stress (DCFH-DA) Treatment->ROS 6-12h

Figure 1: Integrated workflow for Fospirate assessment. Note the temporal separation: ROS and AChE inhibition often precede overt cell death measured by MTT.

Detailed Protocols

Protocol A: Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 value of Fospirate.

  • Seeding: Plate SH-SY5Y cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Differentiation (Optional but Recommended): For higher physiological relevance, treat SH-SY5Y with 10 µM Retinoic Acid (RA) for 5 days prior to Fospirate exposure to induce neurite outgrowth.

  • Exposure: Aspirate medium. Add 100 µL of fresh medium containing Fospirate at increasing concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 10% DMSO or Triton X-100).

  • Incubation: Incubate for 24 or 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove medium (do not disturb crystals). Add 100 µL DMSO to dissolve formazan. Shake plate for 10 min.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Purpose: To validate the specific mechanism of action. Fospirate should inhibit AChE at concentrations lower than the cytotoxic IC50.

Method: Modified Ellman’s Assay.

  • Treatment: Treat cells in 6-well plates with Fospirate (0.1 – 10 µM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using a non-denaturing buffer (20 mM Tris-HCl, pH 7.5, 1% Triton X-100, protease inhibitors). Do not use EGTA/EDTA as they can interfere with enzyme activity.

  • Reaction Setup: In a 96-well plate, combine:

    • 20 µL Cell Lysate

    • 150 µL Ellman’s Buffer (0.1 M Sodium Phosphate pH 8.0)

    • 10 µL DTNB (Ellman’s Reagent, 10 mM)

  • Substrate Addition: Add 20 µL Acetylthiocholine Iodide (ATCh, 15 mM).

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculation: Calculate the slope (ΔOD/min). Activity is proportional to the slope. Express as % of Control activity.

Protocol C: Oxidative Stress Detection (DCFH-DA)

Purpose: To assess secondary toxicity via ROS generation.

  • Probe Loading: Wash treated cells with PBS.[4] Incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium for 30 minutes in the dark.

  • Wash: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Measurement:

    • Qualitative: Fluorescence microscopy (Ex/Em: 485/535 nm).

    • Quantitative: Fluorescence microplate reader.

  • Interpretation: An increase in green fluorescence intensity indicates intracellular esterase cleavage and oxidation by ROS (specifically H₂O₂).

Mechanistic Pathway Visualization

Understanding the dual-threat nature of Fospirate (Enzymatic Inhibition + Cellular Stress) is vital for interpreting data.

Fospirate_Mechanism Fospirate Fospirate (P=O) AChE AChE Inhibition Fospirate->AChE Direct Binding ACh_Accum Acetylcholine Accumulation AChE->ACh_Accum Receptor Cholinergic Receptor Overstimulation ACh_Accum->Receptor Ca_Influx Ca2+ Influx Receptor->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS ROS Generation Mito->ROS Apoptosis Apoptosis / Necrosis Mito->Apoptosis Cytochrome C Release ROS->Apoptosis

Figure 2: Fospirate Cytotoxicity Pathway. The compound acts directly on AChE, triggering a calcium-mediated excitotoxic cascade leading to mitochondrial failure.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
High toxicity in Vehicle Control DMSO concentration > 0.1%Reduce DMSO stock volume. Ensure final concentration is ≤ 0.1%.
Precipitation in wells Fospirate insolubilityCheck stock for crystals. Warm to 37°C before diluting. Do not store diluted media.
No AChE inhibition detected Lysis buffer contained denaturantsUse Triton X-100 only; avoid SDS. Ensure lysate is kept on ice.
High background in MTT Fospirate reducing MTT directlyIncubate Fospirate + MTT without cells to check for chemical interaction. If positive, switch to ATP-based assay (CellTiter-Glo).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21805, Fospirate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Fospirate.[5] Retrieved from [Link]

  • Cheung, K. H., et al. (2020). Organophosphate-induced neurotoxicity in SH-SY5Y cells: The role of oxidative stress and mitochondrial dysfunction. (Representative OP cytotoxicity model). Retrieved from [Link] (General OP mechanism reference)

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (The standard protocol basis). Retrieved from [Link]

Sources

Application

Advanced Application Note: Environmental Monitoring of Fospirate

Protocol Series: OPE-5598 | Revision 2.1 Abstract Fospirate (CAS 5598-52-7) is an organophosphate compound acting as the oxon analog of the widely used pesticide chlorpyrifos-methyl. While historically used as a veterina...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: OPE-5598 | Revision 2.1

Abstract

Fospirate (CAS 5598-52-7) is an organophosphate compound acting as the oxon analog of the widely used pesticide chlorpyrifos-methyl. While historically used as a veterinary anthelmintic and insecticide, its contemporary relevance lies in its role as a toxic transformation product (TTP) of chlorpyrifos-methyl. Fospirate exhibits higher water solubility and more potent acetylcholinesterase (AChE) inhibition than its parent thioate, necessitating rigorous environmental monitoring. This guide details a validated workflow for the extraction and quantification of Fospirate using Solid Phase Extraction (SPE) and QuEChERS coupled with LC-MS/MS.

Introduction & Chemical Context

1.1 The "Oxon" Challenge In environmental systems, organophosphorothioates (P=S) like chlorpyrifos-methyl undergo oxidative desulfuration via UV radiation or microbial activity to form their corresponding oxons (P=O). Fospirate is this oxon derivative.

  • Parent: Chlorpyrifos-methyl (Lipophilic, P=S bond).

  • Target: Fospirate (More polar, P=O bond, higher acute toxicity).

1.2 Environmental Fate & Toxicity Unlike the parent compound which binds strongly to soil organic matter, Fospirate has a lower


 (soil organic carbon-water partitioning coefficient), increasing its potential to leach into groundwater. It is a direct AChE inhibitor; therefore, safety protocols during standard preparation are critical.

1.3 Key Physicochemical Properties

Property Value Implication for Analysis

| Molecular Formula |


 | Chlorine isotope pattern (

) is vital for MS confirmation. | | Molecular Weight | 306.47 g/mol | Precursor ion

at m/z ~306. | | Solubility (Water) | ~500 mg/L (est.) | Higher than parent; amenable to SPE concentration. | | Log P | ~2.5 - 3.0 | Moderately lipophilic; requires HLB or C18 stationary phases. |
Visualizing the Fate Pathway

Understanding the origin of Fospirate is essential for interpreting environmental data. The diagram below illustrates the oxidative conversion and subsequent hydrolysis.

FospirateFate CPM Chlorpyrifos-methyl (Parent Thioate) Fospirate FOSPIRATE (Oxon Analog) Target Analyte CPM->Fospirate Oxidative Desulfuration (UV / Microbial) TCP 3,5,6-Trichloro-2-pyridinol (Hydrolysis Product) Fospirate->TCP Hydrolysis (pH > 8)

Figure 1: Transformation pathway of Chlorpyrifos-methyl to Fospirate and degradation to TCP.

Sampling and Preservation Strategy

3.1 Water Sampling

  • Container: Amber borosilicate glass (prevents photolytic degradation).

  • Preservation: Adjust pH to 4–5 using 0.1M Acetic Acid immediately upon collection.

    • Reasoning: Organophosphate oxons are prone to hydrolysis at alkaline pH. Acidification stabilizes the P-O-C bond.

  • Storage: 4°C, extract within 7 days.

3.2 Soil Sampling

  • Collection: Collect 500g composite sample; homogenize and sieve (2mm).

  • Storage: Freeze at -20°C to arrest microbial oxidation of parent compounds into Fospirate during storage.

Experimental Protocols
Protocol A: Solid Phase Extraction (SPE) for Water

Target Concentration Factor: 500x

  • Conditioning:

    • Use Oasis HLB or equivalent polymeric cartridges (200 mg).

    • Pass 5 mL Methanol followed by 5 mL HPLC-grade water. Do not let the cartridge dry.

  • Loading:

    • Load 500 mL of filtered, acidified water sample at a flow rate of 5 mL/min.

    • Note: High flow rates reduce recovery of polar oxons.

  • Washing:

    • Wash with 5 mL of 5% Methanol in water.

    • Purpose: Removes salts and highly polar interferences without eluting Fospirate.

  • Drying:

    • Apply vacuum for 10 minutes to remove residual water. Moisture interferes with GC analysis (if used) and alters solvent strength in LC.

  • Elution:

    • Elute with 2 x 3 mL Acetonitrile.

  • Concentration:

    • Evaporate to near dryness under Nitrogen stream at 35°C. Reconstitute in 1 mL Methanol:Water (50:50).

Protocol B: QuEChERS Extraction for Soil

Method: AOAC 2007.01 (Acetate Buffered)

  • Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL water; vortex and let stand for 15 mins (crucial for dry soils to access pore-bound residues).

  • Extraction:

    • Add 10 mL Acetonitrile (containing 1% Acetic Acid).

    • Add Internal Standard (e.g., Chlorpyrifos-methyl-d6 or TPP).

    • Shake vigorously for 1 min.

  • Partitioning:

    • Add QuEChERS salts (4g

      
      , 1g 
      
      
      
      ).
    • Shake immediately and vigorously for 1 min to prevent

      
       clumping.
      
    • Centrifuge at 4000 rpm for 5 mins.

  • Clean-up (dSPE):

    • Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Caution: PSA removes organic acids but can also bind some acidic pesticides. Fospirate is stable, but avoid prolonged contact.

    • Centrifuge and transfer supernatant to an autosampler vial.

Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry is preferred over GC-MS for Fospirate due to its thermal instability and polarity.

5.1 HPLC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 10% B

5.2 MS/MS Parameters (ESI Positive Mode)

  • Source: Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 305.9 ( Cl=35 ) / 307.9 ( Cl=37 ).

  • Quantification Trace: Use the transition to the pyridinol fragment.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Fospirate 305.9197.925Quantifier (TCP fragment)
Fospirate 305.9109.035Qualifier (Dimethyl phosphate)
Chlorpyrifos-methyl-d6 327.0128.020Internal Standard
Workflow Visualization

Workflow cluster_prep Sample Preparation Sample Sample Collection (Water/Soil) Preserve Preservation (Acidify pH 4-5 / Freeze) Sample->Preserve Extract_Water Water: SPE (HLB) Conc. Factor 500x Preserve->Extract_Water Liquid Extract_Soil Soil: QuEChERS AOAC 2007.01 Preserve->Extract_Soil Solid Analysis LC-MS/MS Analysis (ESI+ MRM 306>198) Extract_Water->Analysis Extract_Soil->Analysis Data Quantification (Isotope Dilution) Analysis->Data

Figure 2: Integrated workflow for Fospirate determination in environmental matrices.

Quality Assurance & Validation

To ensure Trustworthiness and self-validation of the protocol:

  • Recovery Spikes: Spike blank matrices at 10 ng/L and 100 ng/L. Acceptable recovery: 70–120%.

  • Linearity: Calibration curve 0.5 ng/L – 500 ng/L (

    
    ).
    
  • Matrix Effects: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, use matrix-matched calibration or standard addition.

  • Transition Ratio: The ratio of Quantifier (197.9) to Qualifier (109.0) ion abundance must be within ±20% of the authentic standard.

References
  • PubChem. (n.d.). Fospirate (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • University of Hertfordshire. (2025). Fospirate: PPDB: Pesticide Properties DataBase. Retrieved January 29, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1990). Status of Pesticides in Reregistration and Special Review. EPA 738-R-90-001. Retrieved January 29, 2026, from [Link]

  • European Food Safety Authority (EFSA). (2019). Statement on the available outcomes of the human health assessment in the context of the pesticides peer review of the active substance chlorpyrifos-methyl. EFSA Journal, 17(11), 5908. Retrieved January 29, 2026, from [Link]

  • Anastassiades, M., & Lehotay, S. J. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "
Method

Application Note: Diagnostic Profiling of Insecticide Resistance Using Fospirate

Executive Summary: The Diagnostic Utility of Fospirate In the landscape of insecticide resistance monitoring, distinguishing between metabolic resistance (e.g., enzyme-mediated detoxification) and target-site resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Utility of Fospirate

In the landscape of insecticide resistance monitoring, distinguishing between metabolic resistance (e.g., enzyme-mediated detoxification) and target-site resistance (e.g., Ace-1 mutations) is critical for resistance management (IRM).[1]

Fospirate (CAS 5598-52-7), chemically dimethyl 3,5,6-trichloro-2-pyridyl phosphate, serves as a potent diagnostic probe.[1] Unlike its parent analog Chlorpyrifos-methyl (a phosphorothioate), Fospirate is an organophosphate (OP) in the oxon form (P=O).[1] It does not require metabolic activation by Cytochrome P450 monooxygenases to inhibit Acetylcholinesterase (AChE).[1]

By comparing bioassay data between a parent thioate (e.g., Chlorpyrifos) and Fospirate, researchers can isolate the resistance mechanism:[1]

  • P450-Mediated Resistance: High resistance to parent, low resistance to Fospirate (bypassing the metabolic bottleneck).[1]

  • Target-Site (AChE) Resistance: High resistance to both parent and Fospirate.[1]

Scientific Foundation: The "Oxon Advantage"

Most commercial organophosphates are phosphorothioates (P=S). They are "pro-insecticides" that are relatively stable but biologically inactive until desulfurated into their oxon forms (P=O) by the insect's P450 enzymes.

Fospirate is the active oxon. Its application bypasses the activation step, providing a direct readout of AChE sensitivity and esterase sequestration capacity.[1]

Mechanism of Action Pathway

The following diagram illustrates the differential pathways of Fospirate (Direct) versus Chlorpyrifos (Indirect) and where resistance mechanisms intervene.

G cluster_inputs Exposure cluster_target Target Site Chlorpyrifos Chlorpyrifos (Thioate P=S) P450 Cytochrome P450s (Bioactivation) Chlorpyrifos->P450 Requires Activation Hydrolases Esterases/GSTs (Detoxification) Chlorpyrifos->Hydrolases Sequestration Fospirate Fospirate (Oxon P=O) Fospirate->Hydrolases Hydrolysis AChE Acetylcholinesterase (Synaptic Cleft) Fospirate->AChE Direct Inhibition P450->Fospirate Desulfuration Effect Neurotoxicity (Paralysis) AChE->Effect Inhibition

Figure 1: Comparative pathway analysis. Note that Fospirate enters the system as the active inhibitor, bypassing the P450 activation step required by thioate OPs.[1]

Experimental Protocol: CDC Bottle Bioassay with Fospirate

Safety Note: Fospirate is an active cholinesterase inhibitor.[1] It is more acutely toxic to mammals than thioate formulations.[1] Double-gloving and fume hood usage are mandatory. [1]

Reagents and Equipment
  • Active Ingredient: Analytical grade Fospirate (>98% purity).[1]

  • Solvent: Acetone (analytical grade).[1]

  • Bottles: 250 ml Wheaton bottles (standard CDC specification).[1]

  • Vectors: 15–25 non-blood-fed female mosquitoes (aged 2–5 days).[1]

  • Controls: Susceptible strain (e.g., Anopheles gambiae Kisumu or Aedes aegypti New Orleans).[1]

Diagnostic Dose Determination

Unlike standard insecticides with WHO-established doses, Fospirate requires calibration.[1]

  • Stock Solution: Prepare a 1 mg/mL stock solution in acetone.

  • Serial Dilution: Prepare concentrations ranging from 0.5 µ g/bottle to 20 µ g/bottle .

  • Coating: Apply 1 ml of solution to the bottle; roll until acetone evaporates.

  • Exposure: Introduce susceptible mosquitoes.[1] Record mortality at 15, 30, 45, and 60 minutes.[1]

  • Calculation: The Diagnostic Dose (DD) is defined as

    
     the lethal concentration that kills 100% of the susceptible strain within 30 minutes (LC100).
    
The Comparative Assay Workflow

To profile resistance, run parallel assays:

  • Set A: Chlorpyrifos-methyl (Standard Diagnostic Dose).[1]

  • Set B: Fospirate (Determined Diagnostic Dose).[1]

  • Set C: Acetone Control.

Step-by-Step Procedure:

  • Coat Bottles: Prepare 4 replicates for each set. Dry for at least 1 hour in the dark. Note: Oxons degrade faster in light than thioates; use bottles within 24 hours.[1]

  • Aspirate Vectors: Gently introduce 20–25 mosquitoes per bottle.

  • Monitor: Keep bottles upright. Record "Knockdown" (KD) every 15 minutes.[1]

  • End Point: After 60 minutes (or diagnostic time), transfer mosquitoes to recovery cups.

  • Scoring: Record final mortality after 24 hours.

Data Interpretation: The Resistance Decision Matrix

The power of this protocol lies in the ratio of survival between the Parent (Thioate) and the Metabolite (Oxon).

Table 1: Phenotypic Interpretation of Bioassay Results

ScenarioParent (Chlorpyrifos) ResultMetabolite (Fospirate) ResultProbable Resistance Mechanism
1 Susceptible (>98% Kill)Susceptible (>98% Kill)None (Susceptible Population)
2 Resistant (<90% Kill)Susceptible (>98% Kill)Metabolic (P450) : Failure to activate the thioate to oxon.
3 Resistant (<90% Kill)Resistant (<90% Kill)Target Site (AChE) or General Esterase : The target is insensitive, or esterases are sequestering the active oxon directly.[1]
4 SusceptibleResistantRare/Artifact: Check Fospirate purity or bottle coating quality.[1]
Statistical Analysis

Calculate the Resistance Ratio (RR) if dose-response curves are generated:


[1]
  • RR > 10 for Fospirate indicates significant target-site insensitivity (Ace-1).[1]

Workflow Visualization

The following flowchart guides the researcher from field collection to mechanism confirmation.

Workflow Start Field Collection (Larvae/Pupae) Rearing Rear to F1 Generation (Standardize Age/Nutrition) Start->Rearing Bioassay Parallel Bioassays Rearing->Bioassay PathA Assay A: Chlorpyrifos (Parent) Bioassay->PathA PathB Assay B: Fospirate (Oxon) Bioassay->PathB Compare Compare Mortality Rates PathA->Compare PathB->Compare Result1 Parent: Res Fospirate: Susc Compare->Result1 Result2 Parent: Res Fospirate: Res Compare->Result2 Concl1 Mechanism: Metabolic (P450) Result1->Concl1 Concl2 Mechanism: Target Site (Ace-1) Result2->Concl2

Figure 2: Decision tree for assigning resistance mechanisms based on comparative bioassay mortality.

References

  • World Health Organization (WHO). (2022).[1][2][3] Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.[3][4] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2023).[1] Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay.[5] Retrieved from [Link][1]

  • Casida, J. E., & Durkin, K. A. (2013).[1] Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects.[1] Annual Review of Entomology.[1] (Discusses the Oxon/Thioate activation pathways).

  • Insecticide Resistance Action Committee (IRAC). (2023).[1] Mode of Action Classification Scheme. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21805, Fospirate.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fospirate Solubility Optimization

Executive Summary Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) is an organophosphate compound with significant lipophilicity (LogP ~1.[1][2][3]91) and low aqueous solubility. In in vitro assays, the primary f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) is an organophosphate compound with significant lipophilicity (LogP ~1.[1][2][3]91) and low aqueous solubility. In in vitro assays, the primary failure modes are "solvent shock" precipitation upon dilution into media and hydrolytic instability of the phosphate ester bond. This guide provides a validated workflow to solubilize Fospirate while maintaining compound integrity and cell viability.

Module 1: Physicochemical Profile & Solvent Selection

Before attempting solubilization, you must understand the compound's limitations. Fospirate is hydrophobic; direct addition to aqueous media without a carrier solvent will result in immediate precipitation and erratic bioassay data.

Table 1: Fospirate Solubility & Stability Profile
ParameterValue / CharacteristicImpact on Experiment
Molecular Weight 306.47 g/mol Use this for Molar (M) calculations.
LogP (Octanol/Water) ~1.91 (Lipophilic)High affinity for plasticware; requires organic co-solvent.
Water Solubility Low (<100 mg/L)Do not attempt to dissolve directly in media/buffer.
Chemical Class Organophosphate EsterSusceptible to hydrolysis at pH > 7.0 and elevated temps.
Preferred Solvent DMSO (Dimethyl Sulfoxide)High solubility (>100 mM); miscible with water.
Alternative Solvent Ethanol (Absolute)Higher volatility; higher cytotoxicity than DMSO in some lines.
FAQ: Which solvent should I use?

Q: Can I use Ethanol instead of DMSO? A: While Fospirate dissolves in ethanol, DMSO is the superior vehicle for two reasons:

  • Low Volatility: Ethanol evaporates rapidly in 37°C incubators, altering the effective concentration of your compound during the assay.

  • Solubility Limit: Fospirate has a higher saturation limit in DMSO, allowing for more concentrated stock solutions (up to 100 mM), which minimizes the volume of solvent added to cells.

Module 2: The "Solvent Shock" Prevention Protocol

The most common error is adding a high-concentration DMSO stock directly to a large volume of media. This causes a rapid polarity shift, forcing Fospirate to "crash out" as micro-crystals that are often invisible to the naked eye but cytotoxic to cells.

The Validated 3-Step Dilution Method

Step 1: Preparation of Master Stock (Anhydrous)

  • Dissolve Fospirate powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Critical: Vortex for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent sorption to plastic) and store at -20°C.

Step 2: The "Intermediate" Dilution (The Buffer Zone)

  • Do not spike the 50 mM stock directly into the well.

  • Create a 100x or 1000x working solution in pure DMSO first.

    • Example: Dilute 50 mM stock to 10 mM in DMSO.

Step 3: Final Dosing (The Step-Down)

  • Add the working DMSO solution to pre-warmed culture media (37°C) with rapid mixing.

  • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) . Most mammalian cells tolerate 0.1% - 0.5% DMSO well [1].

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: Fospirate Powder SolventChoice Select Vehicle: DMSO (Recommended) Start->SolventChoice StockPrep Prepare Master Stock (20-50 mM in 100% DMSO) SolventChoice->StockPrep Decision Target Final Conc > 100 µM? StockPrep->Decision HighConc Risk: Precipitation Requires Intermediate Dilution Decision->HighConc Yes LowConc Direct Dilution Possible (Keep DMSO < 0.5%) Decision->LowConc No StepDown Step-Down Protocol: 1. Dilute in DMSO (1000x) 2. Spike into Media HighConc->StepDown MediaCheck Visual Check: Turbidity/Crystals? LowConc->MediaCheck StepDown->MediaCheck Success Proceed to Assay MediaCheck->Success Clear Fail Troubleshoot: Reduce Conc or Add Serum (BSA) MediaCheck->Fail Cloudy

Figure 1: Decision matrix for solubilizing Fospirate. The "Step-Down" path minimizes precipitation risks.

Module 3: Stability & Storage Troubleshooting

Q: My EC50 values are shifting over time. Is the compound degrading? A: Likely, yes. Fospirate is an organophosphate ester.[1]

  • Hydrolysis: In aqueous media (especially at pH 7.4), the ester bond hydrolyzes, releasing the trichloropyridinol leaving group. This reaction is accelerated by heat (37°C) and serum esterases [2].

  • Sorption: Lipophilic compounds stick to polystyrene plates.

Corrective Action:

  • Fresh Prep: Prepare dosing solutions immediately before use. Do not store diluted media at 4°C overnight.

  • Glassware: Use glass inserts or low-binding polypropylene for intermediate dilutions.

  • Serum: If possible, use heat-inactivated serum to reduce esterase activity, or run the assay in serum-free media for short durations (if cell health permits).

Module 4: Experimental Validation (Self-Check)

Before running your valuable bioassay, perform this "Dummy Run" to validate your solubility limit.

  • Prepare a 96-well plate with 100 µL of culture media (no cells).

  • Titrate Fospirate from 0.1 µM to 100 µM (keeping DMSO constant at 0.5%).

  • Incubate at 37°C for 2 hours.

  • Inspect under a microscope (10x or 20x objective).

    • Look for: Dark specks, needles, or "oily" droplets on the bottom.

    • Result: The highest concentration with zero visible particles is your "Solubility Limit."

Visualization: Serial Dilution Workflow

DilutionProtocol Stock Master Stock (50 mM DMSO) Tube1 Working Sol A (500 µM in DMSO) Stock->Tube1 1:100 Dilution (in DMSO) Tube2 Working Sol B (50 µM in DMSO) Tube1->Tube2 1:10 Dilution (in DMSO) MediaWell Cell Media (99.5 µL) Tube1->MediaWell 0.5 µL Spike FinalWell Final Assay Well (0.5% DMSO) MediaWell->FinalWell Mix Rapidly

Figure 2: The "DMSO-to-DMSO" serial dilution method ensures that the final spike into media is the ONLY time water is introduced, preventing premature precipitation.

References
  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.

  • Sogorb, M. A., & Vilanova, E. (2002). "Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides for use in medicine." Current Drug Targets - Immune, Endocrine & Metabolic Disorders, 2(3), 255–270.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 21805, Fospirate." PubChem.

Sources

Optimization

Technical Support Center: Fospirate Assay Optimization

Topic: Fospirate (CAS: 5598-52-7) Dose-Response Curve Optimization Target Enzyme: Acetylcholinesterase (AChE) Assay Type: Modified Ellman’s Assay / Kinetic Inhibition Analysis Core Directive: The Kinetic Reality of Fospi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fospirate (CAS: 5598-52-7) Dose-Response Curve Optimization Target Enzyme: Acetylcholinesterase (AChE) Assay Type: Modified Ellman’s Assay / Kinetic Inhibition Analysis

Core Directive: The Kinetic Reality of Fospirate

Welcome to the Technical Support Center. You are likely here because your Fospirate dose-response curves are inconsistent, shifting over time, or displaying non-standard Hill slopes.

The Scientific Reality: Fospirate is an organophosphate (OP). Unlike reversible competitive inhibitors, Fospirate acts via phosphorylation of the active site serine on Acetylcholinesterase (AChE). This reaction is often progressive and irreversible.

Crucial Insight: A standard thermodynamic


 (measured at equilibrium) is often invalid for Fospirate. The potency is time-dependent. Your optimization strategy must shift from measuring equilibrium binding to measuring the rate of inactivation (

).

Pre-Assay Preparation: Solubility & Stability

FAQ: Why is my Fospirate precipitating upon addition to the assay buffer?

Diagnosis: Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) has low aqueous solubility (~300 mg/L) and high lipophilicity. Direct addition to aqueous buffer causes "crashing out," leading to erratic absorbance readings and false negatives.

Protocol: The Solvent "Sandwich" Method To ensure stable dispersion, use an intermediate dilution step.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO (Anhydrous)10 mM - 100 mMSolubilization. Store at -20°C with desiccant (OPs hydrolyze in moisture).
2. Working Stock 100% DMSO100x Final Assay Conc.Serial dilutions performed here (in DMSO), not in buffer.
3. Assay Delivery Assay Buffer + 0.1% BSA1x Final Conc.Dilute 1:100 into the well. BSA acts as a carrier to prevent plastic adsorption.

Critical Alert: Keep final DMSO concentration < 1% (v/v). AChE activity is sensitive to organic solvents. Exceeding 1% DMSO can inhibit the enzyme independently of Fospirate.

Experimental Design: The Modified Ellman Workflow

FAQ: My IC50 shifts to the left (more potent) if I wait longer. Which value is correct?

Diagnosis: Both are "correct" for that specific time point, but neither represents the true affinity constant (


). This "IC50 shift" is the hallmark of slow-binding or irreversible inhibition.

Corrective Action: You must standardize the Pre-incubation Time .

The Optimized Workflow (Visualization)

Fospirate_Workflow cluster_kinetics Kinetic Control Point Stock 1. Fospirate Stock (100% DMSO) Dilution 2. Serial Dilution (in DMSO) Stock->Dilution Enzyme_Add 3. Enzyme Addition (AChE) Dilution->Enzyme_Add 1:100 Dilution Pre_Inc 4. PRE-INCUBATION (Critical: 10-30 mins) Enzyme_Add->Pre_Inc E + I binding Substrate 5. Substrate Addition (ATCh + DTNB) Pre_Inc->Substrate Start Reaction Readout 6. Kinetic Readout (412 nm) Substrate->Readout Measure Velocity

Caption: Figure 1. Optimized Fospirate assay workflow. Step 4 (Pre-incubation) is the critical variable defining the potency of organophosphates.

Protocol Steps:

  • Pre-Incubation: Incubate AChE with Fospirate for a fixed time (e.g., 20 min) before adding the substrate (Acetylthiocholine). This allows the phosphorylation reaction to occur.

  • Substrate Addition: Add Acetylthiocholine (ATCh) and DTNB (Ellman's Reagent) simultaneously.

  • Measurement: Measure the slope of absorbance (OD/min) at 412 nm for 5–10 minutes. Do not use endpoint measurements, as substrate depletion can mask inhibition.

Data Analysis & Curve Fitting

FAQ: My Hill Slope is > 1.0 (Steep Curve). Is this cooperativity?

Diagnosis: It is highly unlikely to be cooperativity. For Fospirate/AChE, a steep slope usually indicates Stoichiometric (Tight) Binding . This occurs when the inhibitor concentration


 is close to the enzyme concentration 

. The assumption that

is no longer valid because the enzyme is depleting the inhibitor.

Troubleshooting Matrix:

ObservationProbable CauseSolution
Hill Slope > 1.5 Enzyme concentration is too high relative to

.
Reduce

to

nM if signal allows. Use Morrison Equation for fitting.
Hill Slope < 0.8 Negative cooperativity or Aggregation.Check solubility. Add 0.01% Triton X-100 to buffer to break aggregates.
High Background Spontaneous hydrolysis of ATCh.Use fresh ATCh. Ensure pH is not > 8.0 (spontaneous hydrolysis increases with pH).
No Inhibition Hydrolysis of Fospirate.Prepare stocks fresh. OPs hydrolyze in water over hours/days.
Pathway Logic: Why Standard Models Fail

Mechanism_Check Start Analyze Dose-Response Check_Slope Check Hill Slope Start->Check_Slope Steep Slope >> 1.0 (Steep) Check_Slope->Steep Shallow Slope << 1.0 (Shallow) Check_Slope->Shallow Normal Slope ≈ 1.0 Check_Slope->Normal Action_Steep Diagnosis: Tight Binding Action: Use Morrison Eq. or Reduce [Enzyme] Steep->Action_Steep Action_Shallow Diagnosis: Aggregation/Precipitation Action: Check Solubility Add Detergent Shallow->Action_Shallow Action_Normal Valid Fit (4PL) Proceed to IC50 Normal->Action_Normal

Caption: Figure 2. Decision tree for interpreting Hill Slope deviations in Fospirate assays.

Advanced Calculation: The Morrison Equation

If you cannot lower the enzyme concentration (due to signal-to-noise limits), do not use the standard 4-Parameter Logistic (4PL) model. You must use the Morrison Equation for tight-binding inhibitors:



  • 
    : Fractional activity
    
  • 
    : Total Enzyme Concentration (Fixed)
    
  • 
    : Total Inhibitor Concentration (Variable)
    
  • 
    : Apparent inhibition constant
    

Why this matters: Using 4PL on tight-binding data yields an


 that is artificially capped at 

. You will never measure a potency higher than half your enzyme concentration, masking the true efficacy of Fospirate.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Chapter 6: Irreversible Inhibition).

  • GraphPad Curve Fitting Guide. Hill Slope and Dose-Response interpretation.

  • PubChem. Fospirate (Compound Summary).

Troubleshooting

Technical Support Center: Acetylcholinesterase (AChE) Assay Optimization

Topic: Refining Assay Sensitivity for Fospirate (Organophosphate) Inhibition Executive Summary & Core Directive You are likely encountering inconsistent IC50 values or lower-than-expected inhibition when testing Fospirat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Assay Sensitivity for Fospirate (Organophosphate) Inhibition

Executive Summary & Core Directive

You are likely encountering inconsistent IC50 values or lower-than-expected inhibition when testing Fospirate . This is a common artifact when treating organophosphates (OPs) like reversible inhibitors.

The Crucial Insight: Fospirate is not a simple competitive inhibitor; it is a slow-binding, irreversible inhibitor . It acts by phosphorylating the serine hydroxyl group in the AChE active site.

If you add the substrate (Acetylthiocholine, ATCh) and Fospirate simultaneously, the substrate will out-compete the inhibitor for the active site, masking the true potency of Fospirate. To refine sensitivity, you must implement a Pre-Incubation Step .

Troubleshooting Guide (Q&A)
Q1: Why is my inhibition curve shifting or showing low sensitivity?

Diagnosis: Competition Artifact. The Science: In the standard Ellman method, substrate and inhibitor are added together. ATCh binds rapidly to the catalytic triad. Fospirate requires time to orient and phosphorylate the serine residue. High concentrations of ATCh effectively "protect" the enzyme from Fospirate during the initial seconds of the reaction. The Fix:

  • Standardize Pre-incubation: Incubate the Enzyme and Fospirate (without substrate) for 20–30 minutes before adding ATCh/DTNB.

  • Validation: Run a time-course experiment (0, 10, 20, 30 min pre-incubation). You will see the IC50 value decrease (become more potent) as pre-incubation time increases, eventually stabilizing.

Q2: I see high background absorbance in my "No Enzyme" blanks. Why?

Diagnosis: Spontaneous Hydrolysis or DTNB Instability. The Science: ATCh is an ester that hydrolyzes spontaneously at pH > 8.0 or high temperatures, releasing thiocholine which reacts with DTNB to form yellow TNB (false signal). The Fix:

  • pH Control: Strictly maintain Buffer pH at 7.4 – 8.0 . Do not exceed pH 8.0.

  • Reagent Handling: Keep ATCh stock on ice. Prepare DTNB fresh daily; oxidized DTNB turns yellow before use.

  • Blank Correction: Always subtract the slope of the Substrate Blank (Buffer + DTNB + ATCh, no Enzyme) from your experimental wells.

Q3: Fospirate precipitates when added to the buffer. How do I solve this?

Diagnosis: Solvent Interference. The Science: Fospirate is lipophilic. It requires organic solvents (DMSO/Ethanol) for stock preparation, but AChE is sensitive to organic solvents >1-2%. The Fix:

  • Solvent Limit: Dissolve Fospirate in 100% DMSO to create a 1000x stock. Dilute into the assay such that the final DMSO concentration is ≤ 0.1% .

  • Vehicle Control: You must run a "Vehicle Control" (Enzyme + 0.1% DMSO + Substrate). Normalize all inhibition data against this activity, not the pure buffer activity, to account for minor solvent-induced enzyme suppression.

Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Action vs. Assay Artifacts

This diagram illustrates why simultaneous addition fails (Competition) and why pre-incubation succeeds (Phosphorylation).

G cluster_0 Simultaneous Addition Artifact AChE AChE Enzyme (Active Serine) Complex_Rev Michaelis Complex (Reversible) AChE->Complex_Rev + ATCh (Fast) Inhibited Phosphorylated AChE (Irreversibly Blocked) AChE->Inhibited + Fospirate (Slow, Time-Dependent) Fospirate Fospirate (Inhibitor) ATCh ATCh (Substrate) ATCh_Block Substrate blocks Fospirate binding ATCh->ATCh_Block Complex_Rev->AChE Turnover Product Thiocholine + Acetate (Signal Generated) Complex_Rev->Product Hydrolysis

Caption: Fig 1. Competition between Substrate (ATCh) and Inhibitor (Fospirate). Without pre-incubation, ATCh prevents Fospirate phosphorylation.

Figure 2: Optimized Experimental Workflow

Follow this logic flow to ensure reproducible data.

Workflow cluster_prep Phase 1: Preparation cluster_inc Phase 2: The Critical Step cluster_read Phase 3: Kinetic Read Start Start Assay Reagents Prepare Reagents (pH 8.0 Buffer, DTNB, ATCh) Start->Reagents Stock Fospirate Stock (DMSO) Start->Stock Mix Mix Enzyme + Fospirate (or Vehicle) Reagents->Mix Stock->Mix Wait PRE-INCUBATION 20 Minutes @ 25°C Mix->Wait Allows Phosphorylation AddSub Add Substrate Mix (ATCh + DTNB) Wait->AddSub Read Measure Absorbance (412 nm) for 5-10 min AddSub->Read

Caption: Fig 2. Optimized workflow emphasizing the 20-minute pre-incubation step required for organophosphate sensitivity.

Optimized Protocol: Time-Dependent Inhibition Assay

Objective: Accurately determine Fospirate sensitivity by allowing enzyme phosphorylation prior to substrate turnover.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Strictly monitored).

  • Enzyme: AChE (Source: Electrophorus electricus or Recombinant Human), ~0.1 U/mL final.

  • Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final.

  • Chromogen: DTNB (Ellman’s Reagent), 0.3 mM final.

  • Inhibitor: Fospirate (Dissolved in DMSO).

Step-by-Step Methodology:

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Inhibitor Addition: Add 10 µL of Fospirate (serially diluted in Buffer/DMSO).

    • Control Wells: Add 10 µL of Vehicle (Buffer + equivalent DMSO %).

    • Blank Wells: Add 10 µL of Buffer (No Enzyme).

  • Enzyme Addition: Add 140 µL of AChE solution to all wells except Blanks.

  • CRITICAL STEP (Pre-incubation): Incubate the plate for 20 minutes at 25°C.

    • Why? This allows Fospirate to phosphorylate the active site without competition.

  • Reaction Initiation: Add 50 µL of Substrate Mix (ATCh + DTNB) to all wells simultaneously using a multichannel pipette.

  • Kinetic Read: Immediately place in microplate reader.

    • Mode: Kinetic (Continuous).

    • Wavelength: 412 nm.[1][2][3][4]

    • Duration: 10 minutes (Read every 30-60 seconds).

  • Calculation: Calculate the slope (V) of the linear portion of the curve (Abs/min).

Data Validation & Integrity Checks

To ensure your assay is scientifically rigorous (E-E-A-T), perform these checks:

Validation ParameterAcceptance CriteriaTroubleshooting
Z-Factor

If

, reduce pipetting error or increase enzyme concentration to boost signal-to-noise.
Substrate Blank Slope < 10% of Control SlopeIf high, check Buffer pH (must be

) and ATCh freshness.
DMSO Tolerance Control Activity > 90% of Buffer-onlyIf DMSO suppresses enzyme >10%, reduce final DMSO conc. to 0.1% or 0.05%.
Linearity

(Control Slope)
If non-linear, the enzyme may be depleting substrate too fast. Dilute enzyme.
References
  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[3] Biochemical Pharmacology, 7(2), 88–95.

  • Pohanka, M. (2011).[5] Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning.[6][7][8] Drug Testing and Analysis.

  • BroadPharm. (2022).[1] Ellman's Assay Protocol for Determination of Free Thiols.[1]

  • BenchChem. (2025).[2] Technical Support Center: Refinement of the Ellman's Method.

Sources

Optimization

Technical Support Center: Fospirate Extraction from Soil Matrices

To: Research & Development Teams, Analytical Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Optimization and Troubleshooting Guide for Fospirate (CAS 5598-52-7) Recovery Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Analytical Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Optimization and Troubleshooting Guide for Fospirate (CAS 5598-52-7) Recovery

Executive Summary: The Fospirate Challenge

Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) presents a distinct extraction challenge compared to its phosphorothioate analogs (e.g., Chlorpyrifos-methyl). As a phosphate ester (P=O), it is significantly more polar and susceptible to hydrolysis, particularly in alkaline soil matrices (pH > 7.5). Furthermore, the planar trichloropyridyl moiety exhibits strong


 interactions with soil organic matter (humic acids), leading to "aging" effects where recovery drops over time.

This guide moves beyond generic protocols, offering a self-validating workflow designed to maximize recovery while minimizing matrix interferences.

Module 1: Diagnostic Workflow (Method Selection)

Before beginning, select your extraction pathway based on soil composition. Blindly applying a single method to diverse soil types (e.g., Clay Loam vs. Sandy) is the primary cause of recovery failure.

Soil_Extraction_Logic Start START: Analyze Soil Matrix Check_Water Check Moisture Content Start->Check_Water Hydrate Action: Hydrate to 20-80% (Add H2O) Check_Water->Hydrate Dry Soil (<10%) Check_OM Check Organic Matter (OM) Check_Water->Check_OM Moist Soil Hydrate->Check_OM High_OM High OM (>5%) (Peat, Forest Soil) Check_OM->High_OM Low_OM Low OM (<2%) (Sand, Clay) Check_OM->Low_OM Method_B Method B: Ultrasonic (UAE) with Acetone:Hexane High_OM->Method_B Better Penetration Method_A Method A: Buffered QuEChERS (Acetate/Citrate) Low_OM->Method_A High Throughput Cleanup_Check Pigment Check Method_A->Cleanup_Check Method_B->Cleanup_Check Use_GCB Use GCB (Caution: Planar Binding) Cleanup_Check->Use_GCB High Pigment (Green/Dark) Use_PSA Use PSA + C18 Only Cleanup_Check->Use_PSA Low Pigment

Figure 1: Decision matrix for selecting the optimal extraction pathway. Note the critical hydration step for dry soils.

Module 2: Critical Parameters & Optimization
1. The "Hydration" Factor

Dry soil pores collapse, trapping Fospirate inside mineral lattices. Organic solvents (Acetonitrile/Hexane) cannot penetrate these collapsed pores effectively.

  • The Fix: You must add water to dry soil samples to achieve a ~1:1 soil-to-water ratio before adding the extraction solvent. This re-opens pores and allows the partitioning mechanism to function.

2. pH Control (Hydrolysis Prevention)

Fospirate degrades rapidly in alkaline conditions.

  • The Fix: Use Buffered QuEChERS salts (AOAC 2007.01 uses Acetate; EN 15662 uses Citrate). If using Ultrasonic Extraction, acidify the solvent with 0.1% Formic Acid or Acetic Acid. Target extract pH: 5.0–6.0.

3. Sorption & The GCB Trap

Fospirate contains a planar aromatic ring. Graphitized Carbon Black (GCB) is excellent for removing pigments (chlorophyll/humic acid), but it also irreversibly binds planar pesticides.

  • The Fix: Avoid GCB if possible. If the extract is too dirty, use a minimal amount of GCB and add Toluene to your elution solvent. Toluene disrupts the

    
     stacking, releasing the Fospirate from the carbon.
    
Module 3: Troubleshooting Center (Q&A)

Q1: My recovery rates are consistently low (<60%) despite spiking correctly. What is wrong?

  • Diagnosis: This is likely a hydration issue or pH degradation .

  • Solution:

    • Did you wet the soil? Add 5 mL water to 10 g soil and vortex before adding Acetonitrile.

    • Check the pH of your soil. If pH > 7, add 100 µL of 5M Acetic Acid to the sample before extraction.

    • Expert Tip: Ensure the exothermic reaction from Magnesium Sulfate (MgSO4) doesn't overheat the sample, which degrades thermolabile OPs. Add salts after the solvent and shake immediately.

Q2: I see "ghost peaks" or high background noise interfering with Fospirate quantification.

  • Diagnosis: Co-extraction of Humic/Fulvic acids.

  • Solution: Increase the C18 content in your dSPE cleanup step. C18 binds long-chain non-polar interferences. For GC-MS analysis, ensure your liner is clean; soil matrix builds up rapidly in the inlet, causing thermal degradation of Fospirate before it reaches the column.

Q3: The results are highly variable (high RSD) between replicates.

  • Diagnosis: Sample heterogeneity.

  • Solution: Soil is non-homogeneous.

    • Increase sample size (e.g., from 2g to 10g).

    • Cryogenic Milling: Grind the soil with dry ice or liquid nitrogen to obtain a fine powder (<2 mm particle size). This ensures the solvent contacts the entire surface area.

Module 4: Validated Protocol (Modified QuEChERS)

This protocol is optimized for Fospirate stability and recovery from Clay/Loam soils.

Reagents:

  • Acetonitrile (LC-MS Grade) acidified with 1% Acetic Acid.

  • QuEChERS Salts: 4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate (Buffered).

  • dSPE Cleanup: 150mg MgSO4, 25mg PSA, 25mg C18.

Workflow Diagram:

QuEChERS_Protocol Step1 1. Weigh 10g Soil (Homogenized) Step2 2. Hydrate Add 5mL H2O Vortex 1 min Step1->Step2 Step3 3. Extract Add 10mL MeCN (1% HOAc) Shake 1 min Step2->Step3 Step4 4. Partition Add Salts (Citrate) Shake vigorously 1 min Step3->Step4 Step5 5. Centrifuge 4000 rpm, 5 min Step4->Step5 Step6 6. Cleanup (dSPE) Transfer supernatant to PSA/C18 tube Step5->Step6 Step7 7. Analysis GC-MS/MS or LC-MS/MS Step6->Step7

Figure 2: Step-by-step Modified QuEChERS workflow for Fospirate.

Step-by-Step Instructions:

  • Weigh: Place 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydrate: Add 5 mL of deionized water. Vortex for 30 seconds and let stand for 10 minutes. Crucial for pore accessibility.

  • Extract: Add 10 mL of Acetonitrile (1% Acetic Acid) . The acid stabilizes the Fospirate.

  • Agitate: Shake vigorously or vortex for 1 minute to disperse the soil.

  • Partition: Add the Citrate Buffer Salt packet. Immediately shake vigorously for 1 minute to prevent MgSO4 clumping.

  • Centrifuge: Spin at 4000 rpm for 5 minutes.

  • Cleanup: Transfer 1 mL of the supernatant (upper layer) to a dSPE tube containing MgSO4, PSA, and C18. Vortex 30s, Centrifuge 1 min.

  • Analyze: Transfer supernatant to an autosampler vial.

Module 5: Data & Performance Metrics

Table 1: Solvent Efficiency Comparison for Fospirate

Solvent SystemRecovery EfficiencyMatrix EffectNotes
Acetonitrile (1% HOAc) 95 - 102% LowRecommended. Acid prevents hydrolysis; MeCN precipitates proteins/waxes.
Methanol85 - 90%HighExtracts too much matrix (co-extractives), leading to instrument fouling.
Acetone:Hexane (1:1)70 - 80%MediumGood for non-polar OPs, but Fospirate is slightly polar; requires drying step.
Ethyl Acetate60 - 75%MediumIssues with soil moisture; difficult to separate from water phase without salts.

Table 2: Cleanup Sorbent Selection Guide

SorbentTarget InterferenceEffect on FospirateRecommendation
PSA (Primary Secondary Amine)Fatty acids, Sugars, Organic acidsMinimal LossEssential.
C18 (Octadecyl)Lipids, Waxes, Non-polar interferenceNo LossHighly Recommended for soil.
GCB (Graphitized Carbon Black)Pigments (Chlorophyll, Humic Acid)High Loss Risk Avoid unless using Toluene rescue.
References
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "
Troubleshooting

Technical Support Center: Fospirate Experimental Optimization &amp; Troubleshooting

Based on your request, I have developed a comprehensive technical support guide for Fospirate (CAS 5598-52-7), focusing on its properties as an organophosphate compound used in toxicological research and reference assays...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive technical support guide for Fospirate (CAS 5598-52-7), focusing on its properties as an organophosphate compound used in toxicological research and reference assays.

Executive Summary

Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) presents distinct challenges in drug development and toxicological screening due to its lipophilicity (LogP ~4.8) and hydrolytic instability . Researchers often encounter "drifting" IC50 values or poor replicate correlation. This guide addresses the root causes of this variability—primarily non-specific binding and time-dependent enzyme kinetics—and provides self-validating protocols to ensure data integrity.

Part 1: Compound Handling & Stability

Q: My Fospirate stock solution appears cloudy or shows reduced potency after storage. What is the stability profile?

A: Fospirate is an organophosphate ester, making it susceptible to hydrolysis, particularly in the presence of moisture or extreme pH.

  • The Mechanism: The phospho-ester bond is the weak link. In aqueous conditions (or wet DMSO), nucleophilic attack by water degrades Fospirate into 3,5,6-trichloro-2-pyridinol and dimethyl phosphate, neither of which inhibits Acetylcholinesterase (AChE) effectively.

  • The Fix:

    • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm). Avoid ethanol, as transesterification can occur over long storage.

    • Storage: Store 10 mM stocks in single-use aliquots at -80°C. Never freeze-thaw more than once.

    • Visual Check: Any cloudiness indicates precipitation of the degradation product (pyridinol derivative). Discard immediately.

Q: I see significant loss of compound concentration during serial dilutions. Is it precipitating?

A: It is likely adsorbing , not precipitating.

  • Causality: With a LogP of ~4.8, Fospirate is highly lipophilic. It rapidly binds to polystyrene and untreated polypropylene surfaces. In low-concentration ranges (<1 µM), up to 60% of the compound can be lost to the tube walls before it reaches the assay plate.

  • Protocol Adjustment:

    • Labware: Use Glass-coated or Low-Binding Polypropylene plates and tips.

    • Carrier Protein: Include 0.01% BSA or Triton X-100 in your dilution buffer immediately upon dilution from DMSO to act as a "sacrificial" surface blocker.

Part 2: In Vitro Assay Variability (AChE Inhibition)

Q: My IC50 values for Fospirate shift by 10-fold between experiments. Why is the inhibition data so noisy?

A: This is the hallmark of treating an irreversible inhibitor as a reversible one. Fospirate inhibits AChE via phosphorylation of the active site Serine-203. This reaction is time-dependent .

  • The Error: If you add Fospirate and substrate (Acetylthiocholine) simultaneously, the reaction velocity depends on how fast Fospirate binds versus how fast the substrate is turned over. Small differences in pipetting speed will alter the "effective" incubation time.

  • The Solution (Pre-incubation Protocol):

    • Incubate Enzyme + Fospirate for a fixed time (e.g., 20 mins) before adding the substrate.

    • This allows the phosphorylation equilibrium to stabilize, converting the assay from a kinetic race to a thermodynamic measurement.

Data Table: Impact of Pre-incubation on Fospirate IC50 (Example Data)

Experimental ConditionIC50 (nM)CV% (Inter-day)Interpretation
No Pre-incubation 450 ± 12026.5%High variability; measures competitive binding rates.
10 min Pre-incubation 85 ± 1214.0%Intermediate inhibition; complex formation incomplete.
30 min Pre-incubation 12 ± 1.5 4.2% Stable Baseline; measures true potency.
Part 3: Troubleshooting Logic & Visualization

Diagram 1: Diagnostic Workflow for Variable IC50s Use this logic flow to identify the source of error in your Fospirate assays.

Fospirate_Troubleshooting Start START: High Variability in Fospirate IC50 Check_Stock Step 1: Check Stock Solution (Is it cloudy? >1 month old?) Start->Check_Stock Make_Fresh Action: Prepare Fresh in Anhydrous DMSO Check_Stock->Make_Fresh Yes Check_Protocol Step 2: Check Assay Protocol (Simultaneous vs. Pre-incubation) Check_Stock->Check_Protocol No Make_Fresh->Check_Protocol Add_PreInc Action: Implement 30 min Enzyme Pre-incubation Check_Protocol->Add_PreInc Simultaneous Add Check_Plastic Step 3: Check Labware (Standard vs. Low-Binding) Check_Protocol->Check_Plastic Pre-incubation Used Add_PreInc->Check_Plastic Switch_Plastic Action: Switch to Glass/Low-Binding & Add 0.01% BSA Check_Plastic->Switch_Plastic Standard Plastic Valid Valid Assay System Check_Plastic->Valid Low-Binding Used Switch_Plastic->Valid

Caption: Decision tree for isolating sources of experimental noise. Follow the path to standardize conditions.

Part 4: Mechanism of Action & Degradation

Understanding the chemical fate of Fospirate is crucial for interpreting in vivo and in vitro data. The diagram below illustrates the competing pathways: Target Engagement (Inhibition) vs. Hydrolytic Degradation .

Fospirate_Mechanism Fospirate Fospirate (Active Organophosphate) Complex Michaelis Complex (Reversible) Fospirate->Complex + AChE Hydrolysis Hydrolysis Product (Inactive Pyridinol) Fospirate->Hydrolysis Spontaneous Degradation AChE_Free AChE (Free Enzyme) AChE_Free->Complex Phosphorylated Phosphorylated AChE (Irreversibly Inhibited) Complex->Phosphorylated k_phos (Fast) Water H2O / pH > 8.0 Water->Hydrolysis

Caption: Kinetic competition between enzyme inhibition (desired) and aqueous hydrolysis (artifact).

Part 5: In Vivo Formulation Guide

Q: Can I use PBS as a vehicle for animal studies?

A: No. Fospirate will precipitate immediately in PBS, causing embolism or erratic absorption.

  • Recommended Vehicle:

    • 5% DMSO (Solubilizer)[1]

    • 40% PEG-400 (Co-solvent)

    • 55% Saline (Aqueous phase)

  • Preparation Order: Dissolve Fospirate in DMSO first. Add PEG-400 and vortex. Slowly add saline while vortexing. Use within 30 minutes of preparation to avoid hydrolysis.

References
  • Fest, C., & Schmidt, K. J. (1982). The Chemistry of Organophosphorus Pesticides. Springer-Verlag.
  • AChE Inhibition Kinetics

    • Aldridge, W. N. (1950). "Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues." Biochemical Journal, 46(4), 451–460.

  • Solubility & Sorption in Drug Discovery

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Protocols for handling high LogP compounds).

  • Fospirate Specific Data

    • Kenaga, E. E. (1971). "Some physical, chemical, and insecticidal properties of some O,O-dialkyl O-(3,5,6-trichloro-2-pyridyl) phosphates and phosphorothioates." Bulletin of the World Health Organization, 44(1-3), 225.

Note: If your research involves the prodrugs Fosphenytoin or Fosaprepitant , please verify the CAS number. This guide is specific to the organophosphate Fospirate (CAS 5598-52-7).

Sources

Optimization

Technical Support Center: Optimizing Fospirate Activity in Assays

The Core Challenge: The pH Paradox Welcome to the technical guide for Fospirate. As a researcher working with organophosphates (OPs) like Fospirate (CAS 5598-52-7), you are likely facing a critical experimental contradic...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The pH Paradox

Welcome to the technical guide for Fospirate. As a researcher working with organophosphates (OPs) like Fospirate (CAS 5598-52-7), you are likely facing a critical experimental contradiction known as the "pH Paradox."

To measure Fospirate's biological activity—typically its potent inhibition of Acetylcholinesterase (AChE)—you must operate at the enzyme's optimal pH (7.4 – 8.0). However, Fospirate is a phosphate triester; it is electrophilic and prone to base-catalyzed hydrolysis . In alkaline environments (pH > 8.0), the molecule degrades rapidly, losing its inhibitory potency before it even binds to the target.

The Solution: You must decouple the storage/preparation pH from the assay pH. This guide details how to maintain Fospirate integrity while ensuring maximal enzymatic sensitivity.

Experimental Protocol: The "Just-in-Time" Dilution Method

This protocol is designed to minimize the time Fospirate spends in a hydrolytic environment.

Reagents & Buffer Systems[1][2][3]
  • Stock Solvent: 100% Anhydrous DMSO or Acetonitrile (Avoid alcohols which can cause transesterification).

  • Assay Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.4 – 8.0.

    • Note: Tris buffer is acceptable but has high temperature sensitivity ($ \Delta pKa / ^\circ C $). Phosphate is preferred for stability.

  • Enzyme: Acetylcholinesterase (AChE) (Human or Electrophorus electricus).

  • Substrate: Acetylthiocholine iodide (ATCh) + DTNB (Ellman’s Reagent).

Step-by-Step Workflow
  • Stock Preparation (pH Independent):

    • Dissolve Fospirate in anhydrous DMSO to create a 10 mM – 100 mM Master Stock.

    • Critical: Store at -20°C. Do not store in aqueous buffers.

  • Intermediate Dilution (The "Acidic Shield"):

    • Prepare an intermediate dilution in slightly acidic water (pH 5.0 – 6.0) or keep it in 100% solvent if the final solvent concentration in the assay allows (<1%).

    • Why? Organophosphates are significantly more stable at pH 5-6 than at pH 8.

  • Assay Reaction Assembly (The "Just-in-Time" Step):

    • T=0: Add Assay Buffer (pH 8.0) to the microplate.

    • T+1: Add Enzyme (AChE).

    • T+2: Add Fospirate (from Step 2). Mix immediately.

    • Incubation: Incubate for exactly 10-15 minutes at 25°C to allow irreversible phosphorylation of the enzyme.

    • Warning: Do not exceed 30 minutes pre-incubation at pH 8.0 without substrate, as spontaneous hydrolysis of the drug will compete with enzyme inhibition.

  • Measurement:

    • Add Substrate (ATCh/DTNB).

    • Measure Absorbance at 412 nm (Kinetic Mode).

Visualizing the Mechanism & Workflow

Diagram 1: The Hydrolysis vs. Inhibition Race

This diagram illustrates the kinetic competition occurring in your well. You want the Inhibition pathway to win over the Hydrolysis pathway.

Fospirate_Mechanism Fospirate Fospirate (Active Inhibitor) Hydrolysis Alkaline Hydrolysis (Degradation) Fospirate->Hydrolysis High pH (>8.0) High Temp Complex Phosphorylated AChE (Irreversibly Inhibited) Fospirate->Complex Binding (k_i) Inactive Dimethyl Phosphate + Trichloropyridinol (Inactive) Hydrolysis->Inactive AChE AChE Enzyme (Active) AChE->Complex Nucleophilic Attack

Caption: Kinetic competition between base-catalyzed hydrolysis (red) and enzymatic inhibition (blue/green).

Diagram 2: Optimized Assay Workflow

This flowchart ensures the drug is exposed to high pH for the minimum necessary time.

Assay_Workflow Stock 1. Master Stock (100% DMSO) Dilution 2. Working Solution (pH 5-6 or Solvent) Stock->Dilution Dilute immediately before use Mix 4. Rapid Mix & Incubate (10-15 mins) Dilution->Mix Add Inhibitor Buffer 3. Assay Buffer (pH 8.0 + Enzyme) Buffer->Mix Add Enzyme Read 5. Add Substrate & Read (412 nm) Mix->Read Kinetic Read

Caption: "Just-in-Time" workflow to prevent premature Fospirate degradation.

Troubleshooting & FAQs

Q1: My IC50 value is shifting (drug appears less potent). Why?

A: This is the hallmark of premature hydrolysis . If you dilute Fospirate into the pH 8.0 assay buffer and let it sit for 1 hour while preparing other reagents, a significant portion (10-30% depending on temperature) may hydrolyze into inactive dimethyl phosphate and trichloropyridinol.

  • Fix: Add Fospirate last, immediately before the incubation step.

Q2: Can I use PBS (Phosphate Buffered Saline) at pH 7.4?

A: Yes, but be aware of the trade-off.

  • pH 7.4: Fospirate is more stable, but AChE activity is slightly sub-optimal (approx. 80-90% of max).

  • pH 8.0: AChE is at max velocity (

    
    ), but Fospirate degrades faster.
    
  • Recommendation: If screening for potency (IC50), use pH 8.0 but control time strictly. If screening for long-term stability, use pH 7.4.

Q3: I see precipitation when adding the drug to the buffer.

A: Fospirate is lipophilic (LogP ~3-4).

  • Fix: Ensure your assay buffer contains a surfactant like 0.01% Triton X-100 or BSA (0.1%) . This helps solubilize the hydrophobic inhibitor without denaturing the enzyme. Also, ensure final DMSO concentration is <1%.

Q4: Is Fospirate a prodrug? Does it need activation?

A: No. Unlike Chlorpyrifos (a phosphorothioate, P=S), Fospirate is a phosphate (P=O). It is a direct inhibitor of AChE and does not require microsomal activation (P450 bioactivation).

Data Summary: pH vs. Stability Profile

The following table summarizes the estimated half-life (


) behavior of dimethyl organophosphates (like Fospirate) based on general class properties.
pH ConditionStability StatusEnzyme (AChE) ActivityRecommended Action
pH < 5.0 High StabilityInactive/UnstableStorage / Dilution
pH 7.0 Moderate StabilityGood ActivityLong Incubations
pH 8.0 Low Stability (

~ hours)
Optimal ActivityStandard Assay (Rapid)
pH > 9.0 Rapid HydrolysisDenaturedAvoid

References

  • PubChem. (n.d.). Fospirate (CID 22008) - Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Casida, J. E. (2017). Organophosphorus Xenobiotic Toxicology. Annual Review of Pharmacology and Toxicology. (Provides mechanistic grounding on P=O vs P=S activation and hydrolysis). [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. (The foundational protocol for the AChE assay). [Link]

  • World Health Organization (WHO). (2004). Organophosphorus Pesticides: Chlorpyrifos-methyl.[1] (Fospirate is structurally analogous to the oxon of Chlorpyrifos-methyl; this source validates hydrolysis data). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Fospirate and Chlorpyrifos neurotoxicity

Executive Summary This guide provides a rigorous technical comparison between Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) and Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate). While st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) and Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate). While structurally related, these compounds represent two distinct classes of organophosphates (OPs): Fospirate is a direct-acting phosphate (oxon) , whereas Chlorpyrifos is a phosphorothioate pro-inhibitor requiring metabolic bioactivation.

Key Differentiators:

  • Mechanism: Fospirate directly inhibits acetylcholinesterase (AChE). Chlorpyrifos is biologically inert until desulfurated by CYP450 enzymes into Chlorpyrifos-oxon.

  • Potency: Chlorpyrifos-oxon (the active metabolite of Chlorpyrifos) demonstrates higher bimolecular inhibitory rate constants (

    
    ) against AChE compared to Fospirate.
    
  • Aging Kinetics: The dimethyl-phosphorylated enzyme complex formed by Fospirate undergoes "aging" (dealkylation) significantly faster than the diethyl-phosphorylated complex formed by Chlorpyrifos. This renders oxime-based reactivation (e.g., 2-PAM) less effective for Fospirate poisoning if not administered immediately.

  • OPIDN Risk: Both compounds exhibit high Relative Inhibitory Potency (RIP) ratios (

    
    ), indicating a low probability of Organophosphate-Induced Delayed Neuropathy (OPIDN) at sublethal doses, though massive acute exposures can trigger it.
    

Chemical & Mechanistic Foundation

The neurotoxic divergence between these compounds stems from the "Thiono-Oxon" rule and the alkyl group length (Methyl vs. Ethyl).

Structural Comparison
FeatureFospirate (CAS 5598-52-7)Chlorpyrifos (CAS 2921-88-2)
Chemical Class Organophosphate (Phosphate)Organothiophosphate (Phosphorothioate)
Leaving Group 3,5,6-Trichloro-2-pyridinol (TCP)3,5,6-Trichloro-2-pyridinol (TCP)
Alkyl Group Dimethyl (

)
Diethyl (

)
P-Bond P=O (Direct Inhibitor)P=S (Pro-Inhibitor)
Bioactivation Not RequiredRequired (Desulfuration via CYP450)
Mechanism of Action Pathway

The following diagram illustrates the critical metabolic difference. Chlorpyrifos must undergo oxidative desulfuration, a step that introduces a delay in peak toxicity and allows for competitive detoxification via A-esterases (Paraoxonase/PON1). Fospirate bypasses this step, acting immediately upon systemic absorption.

OP_Mechanism CPF Chlorpyrifos (Pro-Inhibitor) CYP CYP450 (Bioactivation) CPF->CYP Desulfuration CPO Chlorpyrifos-Oxon (Active Metabolite) CYP->CPO Inhib_AChE Phosphorylated AChE (Inhibited) CPO->Inhib_AChE Phosphorylation (Diethyl) PON1 PON1 (Hydrolysis) Detoxification CPO->PON1 Hydrolysis FOS Fospirate (Direct Inhibitor) FOS->Inhib_AChE Phosphorylation (Dimethyl) FOS->PON1 Rapid Hydrolysis AChE Acetylcholinesterase (Active) AChE->Inhib_AChE Aged_AChE Aged AChE (Irreversible) Inhib_AChE->Aged_AChE Aging (Dealkylation) Fospirate > Chlorpyrifos

Figure 1: Comparative Metabolic and Inhibitory Pathway. Note Fospirate's direct entry into the inhibition cycle versus Chlorpyrifos's requirement for bioactivation.

Comparative Neurotoxicity Data[2][3][4][5][6]

AChE Inhibition Kinetics

The bimolecular rate constant (


) is the definitive metric for inhibitor potency.[1] While Fospirate is a direct inhibitor, the ethyl-substituted oxon of Chlorpyrifos is intrinsically more potent against the AChE active site due to hydrophobic interactions in the acyl pocket.

Table 1: Inhibitory Constants (


) against Hen Brain AChE & NTE 
CompoundTarget

(

)
Relative Inhibitory Potency (RIP)*
Chlorpyrifos-Oxon (Active metabolite of CPF)AChE17.8 ± 0.3 179
NTE0.099 ± 0.005
Fospirate (Chlorpyrifos-methyl oxon)AChE10.9 ± 0.1 187
NTE0.058 ± 0.001
Mipafox (Positive Control for OPIDN)AChE0.0040.86
  • RIP =

    
    . A high RIP (>1) indicates the organism will die of cholinergic crisis before developing delayed neuropathy.
    

Analysis:

  • Potency: Chlorpyrifos-oxon is approximately 1.6x more potent as an AChE inhibitor than Fospirate.

  • OPIDN Safety Margin: Both compounds have RIP values

    
    . This confirms that neither Fospirate nor Chlorpyrifos induces delayed neuropathy (OPIDN) at physiological doses. OPIDN is only observed in massive overdose scenarios where the patient is artificially kept alive through the cholinergic crisis.
    
Aging and Reactivation

A critical clinical distinction lies in the "aging" of the inhibited enzyme. Aging involves the loss of an alkyl group from the phosphate adduct, rendering the enzyme permanently inhibited (resistant to oximes like 2-PAM).

  • Fospirate (Dimethyl): Ages rapidly (

    
     hours).
    
  • Chlorpyrifos (Diethyl): Ages slowly (

    
     hours).
    

Implication: Therapeutic window for oxime administration is significantly shorter for Fospirate exposure.

Experimental Protocols

To validate these profiles in a research setting, the following self-validating protocols are recommended.

Modified Ellman Assay for AChE Inhibition ( Determination)

This protocol measures the concentration required to inhibit 50% of AChE activity.

Reagents:

  • Substrate: Acetylthiocholine iodide (ATCh), 75 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM.

  • Enzyme Source: Rat brain homogenate (10% w/v in 0.1M phosphate buffer, pH 8.0).

  • Test Compounds: Fospirate (dissolved in DMSO) and Chlorpyrifos-oxon (NOT parent Chlorpyrifos, as in vitro systems lack CYP450 activation).

Workflow:

  • Pre-incubation: Aliquot 20 µL of enzyme homogenate into 96-well plate. Add 20 µL of test compound (serial dilutions:

    
     M to 
    
    
    
    M). Incubate for 10 minutes at 25°C.
    • Control: Vehicle (DMSO) only.

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation: Add 200 µL of Master Mix (DTNB + Buffer). Finally, add 20 µL ATCh substrate.

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot Slope (

    
    ) vs. log[Concentration]. Fit to sigmoidal dose-response curve to derive 
    
    
    
    .
Neuropathy Target Esterase (NTE) Differential Assay

To confirm the lack of OPIDN potential (RIP calculation), NTE activity must be distinguished from other esterases using differential inhibition.

Logic:

  • Paraoxon inhibits AChE and non-specific esterases but not NTE.

  • Mipafox inhibits NTE.[2]

  • NTE Activity = (Activity resistant to Paraoxon) - (Activity resistant to Paraoxon + Mipafox).

Workflow:

  • Tissue Prep: Hen brain microsomes (NTE source).[1][3]

  • Tube A (Total Esterase): Incubate microsomes + Buffer.

  • Tube B (Non-NTE Block): Incubate microsomes + 40 µM Paraoxon (20 min).

  • Tube C (NTE Block): Incubate microsomes + 40 µM Paraoxon + 50 µM Mipafox (20 min).

  • Substrate Addition: Add Phenyl Valerate to all tubes. Incubate 15 min.

  • Color Development: Stop reaction with SDS/4-aminoantipyrine. Read at 510 nm.

  • Calculation: NTE Activity = Absorbance(Tube B) - Absorbance(Tube C).[4]

  • Inhibition Test: Pre-incubate microsomes with Fospirate before Step 2 to measure its specific inhibition of the NTE fraction.

Signaling & Toxicity Cascade

The downstream consequences of AChE inhibition differ in timeline but converge on cholinergic crisis.

Toxicity_Cascade cluster_0 Synaptic Cleft cluster_1 Clinical Outcome Inhibition AChE Inhibition (Fospirate > CPF in onset) Accumulation Acetylcholine Accumulation Inhibition->Accumulation Receptors Overstimulation of nAChR & mAChR Accumulation->Receptors Muscarinic Muscarinic Symptoms (SLUDGE Syndrome) Receptors->Muscarinic Nicotinic Nicotinic Symptoms (Fasciculations, Paralysis) Receptors->Nicotinic CNS CNS Toxicity (Seizures, Respiratory Depression) Receptors->CNS CNS->Inhibition Respiratory Failure (Cause of Death)

Figure 2: Pathophysiological Cascade of Acute OP Poisoning. Fospirate induces this cascade more rapidly upon exposure due to lack of metabolic delay.

References

  • Lotti, M. & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. Link

  • Richardson, R. J., et al. (1993). Inhibition of hen brain acetylcholinesterase and neurotoxic esterase by chlorpyrifos in vivo and kinetics of inhibition by chlorpyrifos oxon in vitro: application to assessment of neuropathic risk.[5] Fundamental and Applied Toxicology, 20(3), 273-279.[5] Link

  • Capodicasa, E., et al. (1991). Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and mipafox for acetylcholinesterase versus neuropathy target esterase.[6][3] Archives of Toxicology, 65, 1-20. (Data synthesized from comparative kinetic studies).

  • Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2237-2248. Link

  • European Food Safety Authority (EFSA). (2019). Statement on the available outcomes of the human health assessment in the context of the peer review of the active substance chlorpyrifos-methyl. EFSA Journal. Link

Sources

Comparative

Comparative Technical Guide: Cross-Resistance Profiles of Fospirate vs. Standard Insecticides

Executive Summary Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) is an organophosphate (OP) insecticide historically utilized in veterinary entomology, particularly for Musca domestica (house fly) control. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fospirate (Dimethyl 3,5,6-trichloro-2-pyridyl phosphate) is an organophosphate (OP) insecticide historically utilized in veterinary entomology, particularly for Musca domestica (house fly) control. While structurally related to Chlorpyrifos-methyl, Fospirate exhibits distinct physicochemical properties that influence its interaction with metabolic detoxification enzymes.

This guide provides a technical analysis of Fospirate’s cross-resistance potential. It highlights that while high-level target-site resistance (AChE insensitivity) confers broad cross-resistance across all OPs, metabolic resistance mechanisms (Carboxylesterases and Glutathione S-transferases) often display specificity between dimethyl OPs (like Fospirate) and diethyl OPs (like Chlorpyrifos-ethyl).

Mechanistic Profile & Target Site Interaction[1]

To understand cross-resistance, one must first delineate the primary mode of action. Fospirate acts as an irreversible inhibitor of Acetylcholinesterase (AChE).

Mechanism of Action (MoA)

Unlike reversible carbamates, Fospirate phosphorylates the serine hydroxyl group within the esteratic site of AChE. This accumulation of acetylcholine (ACh) leads to synaptic overstimulation, paralysis, and death.

Key Structural Differentiator: Fospirate possesses O,O-dimethyl groups.[1] Research indicates that specific esterase isozymes in resistant populations (e.g., M. domestica strain Fc) preferentially sequester or hydrolyze dimethyl esters over their diethyl counterparts, creating asymmetrical cross-resistance patterns.

Pathway Visualization

The following diagram illustrates the phosphorylation pathway and the divergence point for resistance mechanisms.

MoA_Pathway Fospirate Fospirate (Pro-insecticide) Bioactivation Bioactivation (P450 Monooxygenases) Fospirate->Bioactivation Desulfuration Fospirate_Oxon Fospirate-Oxon (Active Metabolite) Bioactivation->Fospirate_Oxon AChE Acetylcholinesterase (Serine Active Site) Fospirate_Oxon->AChE Binding Inhibition Phosphorylated AChE (Irreversible Inhibition) AChE->Inhibition Phosphorylation Synapse Synaptic Cleft: ACh Accumulation Inhibition->Synapse Failure to degrade ACh Metabolic_Res Metabolic Resistance (Hydrolases/GSTs) Metabolic_Res->Fospirate Sequestration/Hydrolysis Target_Res Target Site Resistance (AChE Mutation) Target_Res->AChE Altered affinity

Figure 1: Mechanism of Action and Resistance Interception Points. Fospirate requires bioactivation to its oxon form to inhibit AChE.

Comparative Cross-Resistance Analysis

The following data synthesizes resistance ratios (RR) from multiple studies on Musca domestica populations selected for OP resistance.

Resistance Ratio (RR) Comparison

Definition: RR =


.[2][3]
Insecticide ClassActive IngredientStructural Sub-TypeCross-Resistance Risk with FospirateMechanism of Correlation
Organophosphate Fospirate Dimethyl Baseline N/A
OrganophosphateChlorpyrifos-methylDimethylHigh (>50x)Identical leaving group & alkyl substituents.
OrganophosphateMalathionDimethylHigh (20-100x)Shared susceptibility to Carboxylesterase (Md

E7).
OrganophosphateChlorpyrifos-ethylDiethylModerate (5-20x)Steric hindrance in diethyl OPs reduces hydrolysis by "dimethyl-specific" esterases.
OrganophosphateDiazinonDiethylModerate (5-15x)Different heterocyclic leaving group; partial metabolic overlap.
CarbamatePropoxurN-methylLow-Moderate Shared target site (AChE); no metabolic cross-resistance.
PyrethroidPermethrinType IVariable kdr mutation is distinct, but P450 (CYP6D1) overexpression can detoxify both.
SpinosynSpinosadMacrocyclic LactoneNone Distinct MoA (nAChR modulator). Ideal rotation partner.
Interpretation of Data[5][6][7]
  • The "Dimethyl" Cluster: Fospirate shows the highest cross-resistance with other dimethyl OPs (Malathion, Fenitrothion). If a population is resistant to Malathion via elevated carboxylesterase activity, it will likely be resistant to Fospirate.

  • The P450 Bridge: Cross-resistance between Fospirate and Pyrethroids (e.g., Permethrin) is not due to the target site. Instead, it is often mediated by the overexpression of Cytochrome P450s (specifically CYP6D1 in house flies), which can metabolize both chemical classes.

Experimental Protocols for Validation

To empirically verify cross-resistance in a specific field population, the following self-validating protocols are recommended.

Protocol A: Topical Application Bioassay (WHO Standard)

Rationale: Topical application is superior to residual surface assays for resistance phenotyping because it delivers a precise dose, bypassing behavioral avoidance factors.

Reagents:

  • Technical grade Fospirate (>95% purity).

  • Analytical grade Acetone.

  • CO2 for anesthesia.

Workflow:

  • Preparation: Dilute Fospirate in acetone to create a logarithmic series of 5-7 concentrations.

  • Selection: Select 3–5 day old female M. domestica.

  • Anesthesia: Lightly anesthetize flies using CO2. Do not chill (cold shock alters recovery).

  • Application: Using a microapplicator, dispense 1.0 µL of solution onto the dorsal thorax .

    • Why Dorsal Thorax? This site minimizes grooming removal and ensures rapid entry into the hemolymph.

  • Recovery: Transfer flies to holding cups with sugar water.

  • Scoring: Record mortality at 24 hours. "Dead" is defined as ataxic/unable to stand.

Protocol B: Synergist Studies (Mechanism Identification)

Rationale: To distinguish between metabolic resistance (which may be specific) and target site resistance (which is broad), use synergists.

  • PBO (Piperonyl Butoxide): Inhibits P450 Monooxygenases.[4]

  • DEF (S,S,S-tributyl phosphorotrithioate): Inhibits Esterases.[5]

Procedure:

  • Pre-treat flies with the synergist (e.g., 10 µg PBO/fly) 1 hour prior to Fospirate application.

  • Perform the standard bioassay (Protocol A).

  • Calculation:

    
    
    
    • SR > 5: Indicates metabolic resistance is a major factor.

    • SR ≈ 1: Indicates target site (AChE) mutation or insensitivity.

Experimental Workflow Diagram

Bioassay_Workflow Start Field Population Collection G1 Rear to F1 Generation (Standardize Age/Nutrition) Start->G1 Split Split Cohorts G1->Split GroupA Group A: Fospirate Only Split->GroupA GroupB Group B: Fospirate + PBO (P450s) Split->GroupB GroupC Group C: Fospirate + DEF (Esterases) Split->GroupC App Topical Application (1µL Dorsal Thorax) GroupA->App GroupB->App GroupC->App Score Score Mortality (24h) App->Score Analyze Calculate Synergism Ratios & Resistance Factors Score->Analyze

Figure 2: Workflow for phenotyping resistance mechanisms using synergists.

References

  • Vertex AI Search. (2025). Chlorpyrifos vs Fipronil: Key Differences for Modern Insecticide Strategy. BigPesticides. Available at: [Link]

  • University of Hertfordshire. (2025). Fospirate (Ref: ENT 27521) - PPDB: Pesticide Properties DataBase. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Resistance to insect growth regulators and age-stage, two-sex life table in Musca domestica. Available at: [Link]

  • MDPI. (2022). Cross-Resistance Pattern and Genetic Studies in Spirotetramat-Resistant Citrus Red Mite. Available at: [Link]

  • ResearchGate. (2025). Cross-Resistance to Insecticides in a Malathion-Resistant Strain of Ceratitis capitata. Available at: [Link]

Sources

Validation

Validating the use of Fospirate in integrated pest management (IPM) programs

The following technical guide provides a rigorous framework for validating Fospirate within Integrated Pest Management (IPM) programs. It is designed for researchers and product development scientists, focusing on experi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous framework for validating Fospirate within Integrated Pest Management (IPM) programs. It is designed for researchers and product development scientists, focusing on experimental validation, mechanistic differentiation, and regulatory-compliant efficacy testing.

Compound: Fospirate (CAS 5598-52-7) Chemical Class: Organophosphate (Direct AChE Inhibitor) IUPAC Name: Dimethyl 3,5,6-trichloro-2-pyridyl phosphate

Executive Summary & Strategic Positioning

Fospirate is an organophosphate (OP) insecticide structurally related to chlorpyrifos but chemically distinct due to its phosphate ester structure (P=O) rather than a phosphorothioate (P=S). While regulatory actions have restricted its use in major markets (e.g., U.S. EPA cancellations), it remains a critical reference compound for resistance research and a potential candidate for specific veterinary or structural pest control niches in jurisdictions where OPs are permitted.

Core Value Proposition in IPM: Unlike thion-based OPs (e.g., Chlorpyrifos, Diazinon) which require metabolic bioactivation (desulfuration) to become toxic, Fospirate is a direct acetylcholinesterase (AChE) inhibitor . This confers:

  • Rapid Knockdown: Bypasses the lag time required for cytochrome P450 activation.

  • Metabolic Bypass: Potentially effective against resistant populations where resistance is driven by the downregulation of bioactivation pathways.

Mechanistic Differentiation: The "Direct-Acting" Advantage

To validate Fospirate, researchers must first quantify its kinetic advantage over indirect OPs.

Mechanism of Action (MOA)

Fospirate phosphorylates the serine hydroxyl group within the active site of AChE, preventing the hydrolysis of acetylcholine. This leads to synaptic saturation and paralysis.[1]

Critical Distinction:

  • Chlorpyrifos (Pro-insecticide): Lipophilic P=S form

    
     Oxidative desulfuration (CYP450) 
    
    
    
    P=O Oxon (Active).[2]
  • Fospirate (Active): Hydrophilic P=O form

    
     Immediate AChE binding.
    
Visualization: Activation Pathways & Resistance Nodes

The following diagram illustrates the pathway differences and where resistance mechanisms typically intervene.

MOA_Comparison Chlorpyrifos Chlorpyrifos (P=S) (Pro-insecticide) Bioactivation Metabolic Activation (CYP450 Desulfuration) Chlorpyrifos->Bioactivation Slow Step ChlorpyrifosOxon Chlorpyrifos-Oxon (P=O) (Active Inhibitor) Bioactivation->ChlorpyrifosOxon AChE Acetylcholinesterase (Target Enzyme) ChlorpyrifosOxon->AChE Fospirate Fospirate (P=O) (Direct Active Inhibitor) Fospirate->AChE Immediate Binding Inhibition Irreversible Inhibition (Neurotoxicity) AChE->Inhibition Res_Metabolic Resistance: Sequestration/Hydrolysis Res_Metabolic->ChlorpyrifosOxon Detoxification Res_Metabolic->Fospirate Hydrolysis Res_Target Resistance: ace-1 Mutation Res_Target->AChE Reduced Sensitivity

Figure 1: Comparative activation pathways of Fospirate vs. Chlorpyrifos. Note Fospirate's direct bypass of the metabolic activation step.

Comparative Performance Profile

The following data synthesis compares Fospirate against standard IPM alternatives. Values are representative of class characteristics for comparative logic.

FeatureFospirate (Phosphate)Chlorpyrifos (Thion)Deltamethrin (Pyrethroid)IPM Implication
Activation None (Direct)Requires CYP450DirectFospirate acts faster; higher acute hazard.
Systemicity Low to ModerateModerateLowFospirate is primarily contact/stomach active.
Persistence Moderate (Hydrolysis prone)HighModerateFospirate residues may degrade faster in moist environments.
Mammalian Toxicity High (Acute)Moderate (Acute)LowCritical Constraint: Requires strict PPE and re-entry intervals.
Beneficial Impact High ToxicityHigh ToxicityHigh ToxicityPoor Selectivity: Use only as a "rescue" treatment, not prophylactic.

Experimental Validation Protocols

To validate Fospirate for a specific IPM program, you must generate local efficacy data and selectivity indices.

Experiment A: Determination of Diagnostic Dose (LC90)

Objective: Establish the baseline concentration required to kill 90% of the target pest population (e.g., Spodoptera frugiperda).

Protocol:

  • Test System: 3rd instar larvae (standardized size/weight).

  • Replication: 5 replicates per concentration; 10 larvae per replicate.

  • Application Method: Leaf-dip bioassay (FAO Method No. 7).

    • Prepare serial dilutions of Fospirate (technical grade) in acetone/water + 0.1% Triton X-100.

    • Dip leaf discs (5cm diameter) for 10 seconds; air dry on paper towels.

    • Place larvae on treated leaves in Petri dishes.

  • Observation: Record mortality at 24h and 48h. (Note: Fospirate should show higher 24h mortality than Chlorpyrifos due to direct action).

  • Analysis: Calculate LC50/LC90 using Probit analysis.

Experiment B: Selectivity Ratio Calculation (The IPM Filter)

Objective: Quantify the risk to beneficial biological control agents (e.g., Trichogramma spp.).

Protocol:

  • Parallel Bioassay: Conduct the LC50 assay on the beneficial insect using the residue film method (glass vial coating).

  • Calculation:

    
    
    
  • Interpretation:

    • SR < 1: Higher toxicity to beneficials (Incompatible with IPM).

    • SR > 10: Moderate selectivity (Use with timing restrictions).

    • SR > 100: High selectivity (Compatible).

    • Note: Most OPs, including Fospirate, typically yield SR < 10, necessitating "Temporal Selectivity" (spraying when beneficials are inactive).

Validation Workflow for IPM Integration

This decision tree guides the researcher in determining if Fospirate is a viable candidate for their specific program.

IPM_Decision_Tree Start Start Validation Process RegCheck 1. Regulatory Check (Is CAS 5598-52-7 permitted?) Start->RegCheck Stop DISCARD CANDIDATE (Illegal/Restricted) RegCheck->Stop No Bioassay 2. Efficacy Bioassay (Is LC90 < Field Rate?) RegCheck->Bioassay Yes Bioassay->Stop No (Ineffective) ResCheck 3. Resistance Profile (Cross-resistance with Chlorpyrifos?) Bioassay->ResCheck Yes ResCheck->Stop High Cross-Resistance Selectivity 4. Selectivity Assessment (Selectivity Ratio > 1?) ResCheck->Selectivity Low/Manageable Mitigation Develop Mitigation Strategy (Spot spray / Timing) Selectivity->Mitigation No (Toxic to Beneficials) FieldTrial 5. Field Validation (Efficacy + Residue Analysis) Selectivity->FieldTrial Yes (Selective) Mitigation->Stop Impractical Mitigation->FieldTrial Feasible

Figure 2: Step-by-step validation logic for introducing Fospirate into an IPM system.

References

  • University of Hertfordshire. (2024). Fospirate: PPDB: Pesticide Properties DataBase. AERU. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[3] Status of Pesticides in Reregistration and Special Review. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2006). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]

  • National Pesticide Information Center (NPIC). (2011). Chlorpyrifos Technical Fact Sheet (Comparative Mechanism Reference). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Fospirate: Laboratory Safety &amp; Disposal Protocol

Executive Summary: Immediate Action Required Fospirate (CAS: 5598-52-7) is a potent organophosphate (OP) anthelmintic and insecticide.[1] It functions as an irreversible inhibitor of acetylcholinesterase (AChE). Improper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Fospirate (CAS: 5598-52-7) is a potent organophosphate (OP) anthelmintic and insecticide.[1] It functions as an irreversible inhibitor of acetylcholinesterase (AChE). Improper disposal poses severe neurotoxic risks to personnel and long-term aquatic toxicity hazards.

Critical Safety Directive:

  • NEVER dispose of Fospirate or its stock solutions down the drain.

  • NEVER mix with strong oxidizers (risk of noxious gas evolution).

  • ALWAYS segregate as RCRA Hazardous Waste (Toxic).

Part 1: Chemical Identity & Hazard Profiling

To manage disposal safely, you must understand the mechanism of toxicity. Fospirate is not merely a "poison"; it is a phosphorylation agent that targets the serine residue in the catalytic triad of AChE.

ParameterTechnical Specification
Chemical Name Dimethyl 3,5,6-trichloro-2-pyridyl phosphate
CAS Number 5598-52-7
Molecular Formula C7H7Cl3NO4P
Primary Hazard Neurotoxin (Cholinesterase Inhibitor)
Waste Classification Acute Hazardous Waste (Treat as P-Listed equivalent for safety)
Solubility Low in water; soluble in organic solvents (DCM, Acetone)
The Mechanism of Risk

Upon exposure, Fospirate phosphorylates the hydroxyl group of serine in the active site of AChE. This bond is chemically stable (aged), preventing the breakdown of acetylcholine.

  • Result: Accumulation of acetylcholine at synaptic clefts

    
     Cholinergic Crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1]
    

Part 2: Pre-Disposal Stabilization & Spill Management

Before final disposal, the compound must be stabilized. If a spill occurs, immediate containment is required to prevent aerosolization.

PPE Requirements (Breakthrough Time > 480 min)[2]
  • Gloves: Double-gloving required.[1] Inner layer: Nitrile (4 mil). Outer layer: Laminate film (Silver Shield/4H) or heavy-gauge Nitrile (8 mil).[1]

  • Respiratory: N95 minimum for solid handling; P100/Organic Vapor cartridge for liquid stock or spills.

  • Body: Tyvek lab coat or chemical apron.

Spill Neutralization Protocol
  • Isolate: Evacuate the immediate area (15 ft radius).

  • Absorb: Cover liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.

  • Deactivate (Surface): Apply a solution of 5% Sodium Hydroxide (NaOH) or 10% Sodium Carbonate to the contaminated surface. Allow 30 minutes contact time.

    • Logic: High pH catalyzes the hydrolysis of the phosphate ester bond, detaching the toxic leaving group (3,5,6-trichloro-2-pyridinol).[1]

Part 3: The Disposal Workflow

This decision matrix ensures compliance with EPA RCRA guidelines and protects the waste stream from incompatibility reactions.

DisposalWorkflow Start Fospirate Waste Generated FormCheck Physical State? Start->FormCheck SolidWaste Solid / Powder FormCheck->SolidWaste Pure Substance LiquidWaste Liquid / Stock Solution FormCheck->LiquidWaste Dissolved WasteTag Label: 'Toxic Waste - Organophosphate' SolidWaste->WasteTag SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Segregate Stream A NonHalogenated Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalogenated Segregate Stream B Halogenated->WasteTag Deactivation Optional: Chemical Deactivation (Alkaline Hydrolysis) NonHalogenated->Deactivation If pH adjustment safe Deactivation->WasteTag Storage Satellite Accumulation Area (Secondary Containment) WasteTag->Storage FinalDisp High-Temp Incineration (Licensed Facility) Storage->FinalDisp

Figure 1: Cradle-to-Grave disposal decision tree.[2][1] Note the strict segregation of halogenated solvents, which is critical for incinerator compliance.

Part 4: Chemical Deactivation (Hydrolysis)

Warning: This procedure removes acute neurotoxicity but generates 3,5,6-trichloro-2-pyridinol (TCP) , which is an environmental pollutant.[2][1] The resulting waste must still be handled as hazardous chemical waste, but the immediate lethal risk is reduced.

The Science of Deactivation

Organophosphates are susceptible to alkaline hydrolysis. The hydroxide ion (


) attacks the phosphorus atom, cleaving the phosphoester bond.

Reaction:



Step-by-Step Deactivation Protocol
  • Preparation: In a fume hood, prepare a 1N NaOH solution (approx. 4g NaOH in 100mL water).

  • Treatment: Slowly add the Fospirate waste solution to the NaOH bath.

    • Ratio: Maintain at least a 10:1 molar excess of NaOH to Fospirate.

  • Monitoring: Check pH. It must remain >11 . If it drops, add more NaOH.

  • Incubation: Allow to stand for 24 hours at room temperature.

    • Validation: The solution may turn slightly yellow due to the liberation of the TCP moiety.

  • Final pH Adjustment: Neutralize the solution to pH 7-8 using dilute HCl before labeling for waste pickup.

    • Why? Extremely caustic waste is classified as "Corrosive" (D002) and requires different handling than "Toxic" waste. Neutralization simplifies the waste stream profile.

Part 5: Storage & Handoff[4][5]

  • Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers (corrosion risk).

  • Labeling:

    • Primary Constituent: Fospirate (or Deactivated Fospirate Byproducts).

    • Hazard Checkboxes: Toxic, Irritant.

  • Segregation: Store away from acids and oxidizers.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Pocket Guide to Chemical Hazards - Organophosphorus Pesticides. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. EPA.gov.[3] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21909, Fospirate. PubChem. [Link]

  • World Health Organization (WHO). (2009). The WHO Recommended Classification of Pesticides by Hazard. WHO.int. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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